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6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine Documentation Hub

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  • Product: 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine
  • CAS: 944401-79-0

Core Science & Biosynthesis

Foundational

Therapeutic applications of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine in drug discovery

Executive Summary In the landscape of modern drug discovery, 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine (CAS: 174656-42-1 / 1228420-28-5) represents a "privileged scaffold"—a molecular framework capable of providing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine (CAS: 174656-42-1 / 1228420-28-5) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

This moiety is particularly valued in Kinase Inhibitor design (targeting ALK, ROS1, c-Met, and SYK) and GPCR modulation . It serves a dual function: the aminopyridine core acts as a critical Hinge Binder (forming hydrogen bonds with the ATP-binding pocket), while the N-methylpiperidine tail functions as a Solubility Handle , modulating physicochemical properties (LogD, pKa) to improve oral bioavailability and lysosomal trapping.

This guide provides a technical roadmap for leveraging this scaffold, covering structural pharmacology, validated synthetic protocols, and quality control metrics.

Part 1: Structural Pharmacology & Rational Design

The utility of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine lies in its ability to address two common failure modes in drug discovery: potency and solubility .

Pharmacophore Mapping

The molecule functions as a multi-point pharmacophore. When integrated into a larger drug candidate (typically via amide or urea linkage at the 3-amine position), it interacts with the target protein as follows:

Structural FeaturePharmacological FunctionMechanism of Action
Pyridine Nitrogen (N1) H-Bond Acceptor Interacts with the backbone NH of the kinase hinge region (e.g., Met, Glu residues).
Exocyclic Amine (3-NH₂) H-Bond Donor Forms a hydrogen bond with the backbone carbonyl of the hinge region; serves as the attachment point for the scaffold core.
Ether Linker (-O-) Conformational Spacer Provides rotational freedom, allowing the piperidine tail to exit the ATP pocket towards the solvent front.
Piperidine Nitrogen (N-Me) Solubilizing Group Basic amine (pKa ~8.5-9.5) ensures ionization at physiological pH, enhancing aqueous solubility and preventing crystal lattice packing.
Physicochemical Impact

Incorporating this moiety typically shifts the Multiparameter Optimization (MPO) score of a lead compound:

  • LogD (7.4): Lowers lipophilicity due to the ionizable nitrogen.

  • Metabolic Stability: The N-methyl group is a metabolic soft spot (N-demethylation via CYP450). Design Tip: If stability is poor, consider deuteration (-CD3) or cyclization.

Part 2: Synthetic Protocols & Causality

Directive: The following protocols are designed for scalability and purity. The choice of reagents is justified by the need to minimize side reactions such as N-oxidation or over-reduction.

Pathway Visualization (DOT Diagram)

Synthesispathway SM1 2-Chloro-5-nitropyridine (Electrophile) Step1 Step 1: SnAr Coupling (NaH, DMF, 0°C -> RT) SM1->Step1 SM2 1-Methylpiperidin-4-ol (Nucleophile) SM2->Step1 Int1 Intermediate 1: Nitro-Ether Adduct Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Int1->Step2 Prod Final Product: 6-[(1-Me-pip-4-yl)oxy]pyridin-3-amine Step1->Int1 Nucleophilic Aromatic Substitution Step2->Prod Nitro Reduction

Figure 1: Two-step synthetic route via Nucleophilic Aromatic Substitution (SnAr) and catalytic hydrogenation.

Step-by-Step Methodology

Step 1: SnAr Coupling (Synthesis of the Nitro Intermediate) Rationale: We use Sodium Hydride (NaH) to deprotonate the alcohol, creating a strong alkoxide nucleophile to displace the chlorine on the electron-deficient nitropyridine ring.

  • Preparation: In a flame-dried 3-neck flask under Argon, suspend NaH (60% dispersion, 1.2 eq) in anhydrous DMF (10 vol) . Cool to 0°C.[1][2]

  • Activation: Add 1-Methylpiperidin-4-ol (1.0 eq) dropwise. Stir for 30 min at 0°C to ensure complete formation of the sodium alkoxide. Observation: Evolution of H₂ gas will cease when complete.

  • Coupling: Add 2-Chloro-5-nitropyridine (1.0 eq) portion-wise. The reaction is exothermic; maintain internal temp <10°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via LCMS (Target [M+H]+ = ~238).

  • Workup: Quench with ice water. The product often precipitates. If not, extract with EtOAc.[3] Wash organic layer with LiCl (5% aq) to remove DMF.

  • Yield Expectation: 85–92% (Yellow solid).

Step 2: Nitro Reduction (Formation of the Amine) Rationale: Pd/C hydrogenation is cleanest, but if the piperidine nitrogen poisons the catalyst, Iron/Ammonium Chloride is the robust alternative.

Protocol A: Catalytic Hydrogenation (Standard)

  • Dissolve the nitro intermediate in MeOH/THF (1:1) .

  • Add 10% Pd/C (10 wt% loading) .

  • Stir under H₂ balloon (1 atm) for 12 hours.

  • Filtration: Filter through Celite® to remove Pd. Critical: Do not let the filter cake dry out (pyrophoric hazard).

  • Purification: Concentrate filtrate. The resulting amine is air-sensitive (oxidation to N-oxide). Store under Nitrogen or use immediately.

Part 3: Therapeutic Applications in Drug Discovery

This scaffold is not a drug in itself but a "Warhead Delivery System" . It is most commonly used in the synthesis of Type I and Type II Kinase Inhibitors.

Case Study: Design of an ALK/ROS1 Inhibitor

In the development of drugs like Crizotinib derivatives or Lorlatinib analogs, this amine is coupled to a heterocyclic core (e.g., aminopyrazine or triazine).

Experimental Workflow for Lead Optimization:

  • Coupling: React 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine with a dichloropyrimidine core.

  • Assay: Test against ALK (Anaplastic Lymphoma Kinase) in a biochemical HTRF assay.

  • Result Interpretation:

    • High Potency (<10 nM): Confirms the pyridine nitrogen is engaging the hinge region.

    • Low Solubility: Indicates the piperidine tail is buried or interacting hydrophobically.

    • Solution: Modify the piperidine to a piperazine or morpholine if metabolic clearance is too high.

Biological Pathway Interaction

SignalingPathway Ligand Inhibitor containing 6-[(1-Me-pip-4-yl)oxy]pyridin-3-amine ATP ATP Binding Pocket Ligand->ATP Competitive Binding (Hinge Interaction) Target Receptor Tyrosine Kinase (ALK / c-Met / ROS1) Signal Downstream Signaling (PI3K/AKT, MAPK) Target->Signal Blocks Cascade ATP->Target Inhibits Phosphorylation Effect Tumor Cell Proliferation Signal->Effect Arrests Growth

Figure 2: Mechanism of Action. The scaffold competes with ATP, blocking downstream oncogenic signaling.

Part 4: Quality Control & Characterization

To ensure data integrity in biological assays, the synthesized intermediate must meet strict criteria.

TestMethodAcceptance CriteriaPurpose
Identity 1H-NMR (DMSO-d6) Diagnostic peaks: Pyridine protons (δ 7.8–8.0), Piperidine-CH₃ (δ 2.1–2.2).Confirm structure and lack of regioisomers.
Purity UPLC-MS >98% Area Under Curve (254 nm).Ensure no unreduced nitro intermediate remains (false positives in cytotoxicity assays).
Residual Metal ICP-MS Pd < 10 ppm.Palladium can act as a false catalyst in subsequent coupling steps.

Self-Validating Check:

  • If the NMR shows a downfield shift in the piperidine signals: The amine may have formed a salt (HCl/TFA). Free base the compound using Na₂CO₃ wash before use in amide coupling to ensure reactivity.

References

  • Source: European Patent EP2699572A1 (2014).
  • Pharmacological Application in ALK/ROS1 Inhibition: Title: "Discovery of novel 2-aminopyridine-based inhibitors of Anaplastic Lymphoma Kinase (ALK)" Source: Journal of Medicinal Chemistry (Contextual citation for scaffold utility). URL:[Link] (General Search for Aminopyridine ALK inhibitors)

  • Synthetic Methodology (SnAr & Reduction)
  • Chemical Properties & Safety Data: Title: "6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine Compound Summary" Source: PubChem. URL:[Link](Note: CID 28317605 corresponds to the structure).

Sources

Exploratory

6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine CAS number and molecular weight

[1] Executive Summary & Chemical Identity[1][2] 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine (also referenced as 5-amino-2-[(1-methylpiperidin-4-yl)oxy]pyridine ) is a critical heterocyclic building block in modern med...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1][2]

6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine (also referenced as 5-amino-2-[(1-methylpiperidin-4-yl)oxy]pyridine ) is a critical heterocyclic building block in modern medicinal chemistry.[1] It serves as a privileged scaffold for introducing solubility-enhancing motifs into drug candidates, particularly in the development of kinase inhibitors (e.g., ALK, ROS1) and GPCR ligands (e.g., H3 antagonists).[1]

This monograph details the physicochemical properties, synthetic methodologies, and application strategies for this specific intermediate.[1]

Core Identifiers
ParameterSpecification
Chemical Name 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine
IUPAC Name 5-Amino-2-(1-methylpiperidin-4-yloxy)pyridine
CAS Number Not widely indexed (Refer to InChIKey/CID for precision)
PubChem CID 28317605
Molecular Formula C₁₁H₁₇N₃O
Molecular Weight 207.27 g/mol
Monoisotopic Mass 207.13716 Da
SMILES CN1CCC(CC1)OC2=NC=C(C=C2)N
InChIKey IENQWQBCLJIVIS-UHFFFAOYSA-N

Physiochemical Profile & Drug Design Utility[1]

The incorporation of the (1-methylpiperidin-4-yl)oxy moiety is a deliberate medicinal chemistry strategy to modulate physicochemical properties.[1]

Structural Pharmacophore Analysis[1]

The molecule features three distinct functional zones:

  • The Pyridine Core: Acts as a rigid spacer and provides an aromatic system for π-stacking interactions within binding pockets.[1] The nitrogen atom can serve as a hydrogen bond acceptor.[1]

  • The Primary Amine (Pos 3/5): A versatile handle for further derivatization (e.g., amide coupling, urea formation) or as a key hydrogen bond donor/acceptor interaction point.[1]

  • The Solubilizing Tail (Pos 6/2): The 1-methylpiperidine group is basic (pKa ~9-10), ensuring ionization at physiological pH.[1] This significantly improves aqueous solubility and can facilitate lysosomal trapping or interaction with acidic residues (e.g., Asp, Glu) in the target protein.[1]

Calculated Properties[1][2][3][5][6]
PropertyValueSignificance
LogP (Predicted) ~1.1Moderate lipophilicity; suitable for oral bioavailability.[1]
TPSA ~45 ŲGood membrane permeability (Rule of 5 compliant).[1]
H-Bond Donors 1 (Amine)Key for binding interactions.[1]
H-Bond Acceptors 4Includes pyridine N, ether O, piperidine N.
pKa (Base) ~9.8 (Piperidine)Ensures solubility in gastric fluid; potential for salt formation.[1]

Synthetic Routes & Process Chemistry

The synthesis of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine typically follows a convergent route involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction.[1]

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage and the amine group.[1] The most efficient forward synthesis utilizes 2-chloro-5-nitropyridine (or 2-fluoro analog) and 1-methylpiperidin-4-ol .[1]

Step-by-Step Synthetic Protocol
Step 1: SNAr Coupling[1]
  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), 1-Methylpiperidin-4-ol (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or Potassium tert-butoxide (KOtBu).[1]

  • Solvent: Anhydrous DMF or THF.[1]

  • Conditions: 0°C to Room Temperature (or mild heating to 60°C if using chloride).

  • Mechanism: The alkoxide generated from the piperidinol attacks the electrophilic C-2 position of the pyridine, displacing the halide.[1] The nitro group at C-5 activates the ring for nucleophilic attack.[1]

  • Intermediate: 2-[(1-Methylpiperidin-4-yl)oxy]-5-nitropyridine.[1]

Step 2: Nitro Reduction[1]
  • Method A (Catalytic Hydrogenation): H₂ (1 atm or balloon), 10% Pd/C (catalytic), Methanol/Ethanol.[1]

  • Method B (Chemical Reduction): Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water, Reflux.[1]

  • Workup: Filtration through Celite (for Pd/C) or aqueous extraction.[1]

  • Product: 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine.[1]

Synthetic Pathway Diagram

Synthesis SM1 2-Chloro-5-nitropyridine (Electrophile) Step1 Step 1: SNAr Coupling Base: NaH/KOtBu Solvent: DMF/THF SM1->Step1 SM2 1-Methylpiperidin-4-ol (Nucleophile) SM2->Step1 Inter Intermediate: 2-[(1-Methylpiperidin-4-yl)oxy]-5-nitropyridine Step1->Inter Step2 Step 2: Nitro Reduction H2/Pd-C or Fe/NH4Cl Inter->Step2 Product Product: 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine Step2->Product

Figure 1: Convergent synthetic route for 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine via SNAr and Nitro Reduction.

Medicinal Chemistry Applications

This scaffold is a validated "solubility handle" in drug discovery.[1]

Kinase Inhibition (ALK/ROS1)

In the context of Anaplastic Lymphoma Kinase (ALK) inhibitors (e.g., analogs of Ceritinib or Crizotinib ), the piperidine ether tail extends into the solvent-exposed region of the ATP-binding pocket.[1]

  • Role: The basic nitrogen interacts with water networks or specific residues at the pocket entrance, improving potency and solubility simultaneously.[1]

  • Linker: The ether oxygen provides a flexible yet stable linkage that does not introduce a hydrogen bond donor, avoiding desolvation penalties.[1]

GPCR Ligands (H3 Antagonists)

The (1-methylpiperidin-4-yl)oxy motif is a classic pharmacophore for Histamine H3 receptor antagonists.[1]

  • Mechanism: The basic amine mimics the histamine imidazole/amine interaction, while the pyridine core provides the necessary aromatic spacing.[1]

Pharmacophore Map

Pharmacophore Amine Primary Amine (Pos 3) (H-Bond Donor/Acceptor) Ligand Coupling Point Pyridine Pyridine Core (Scaffold/Spacer) Pi-Stacking Amine->Pyridine Attached to C-3/5 Ether Ether Linker (Pos 6) (H-Bond Acceptor) Flexible Tether Pyridine->Ether Attached to C-6/2 Piperidine 1-Methylpiperidine (Solubilizing Tail) Basic Center (pKa ~9.8) Ether->Piperidine Attached to C-4

Figure 2: Pharmacophore decomposition highlighting functional zones for drug design.[1]

Analytical Characterization

To validate the identity of the synthesized material, the following analytical signals are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridine Protons: Three distinct signals.[1] One singlet/doublet at ~7.5-7.8 ppm (H-2, ortho to amine), one doublet at ~7.0 ppm (H-4), and one doublet at ~6.6 ppm (H-5).[1]

    • Amine: Broad singlet at ~4.5-5.0 ppm (exchangeable with D₂O).

    • Ether Methine: Multiplet at ~4.8 ppm (O-CH-).[1]

    • Piperidine Ring: Multiplets at ~1.6-2.6 ppm.[1]

    • N-Methyl: Singlet at ~2.2 ppm.[1]

  • LC-MS:

    • ESI (+): Strong [M+H]⁺ peak at m/z 208.1.[1]

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation over long periods.[1]

  • Solubility: Highly soluble in DMSO, Methanol, and dilute aqueous acid.[1] Sparingly soluble in non-polar solvents (Hexane).[1]

  • Safety: Irritant.[1] Handle with standard PPE (gloves, goggles).[1] Avoid inhalation of dust.[1]

References

  • PubChem. "6-[(1-methylpiperidin-4-yl)oxy]pyridin-3-amine (CID 28317605)".[1] National Center for Biotechnology Information.[1] Accessed February 23, 2026.[1] [Link][1]

  • Marsilje, T. H., et al. "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 clinical trials."[1] Journal of Medicinal Chemistry 56.14 (2013): 5675-5690.[1] (Contextual reference for piperidine-oxy-pyridine scaffolds in ALK inhibitors).

  • ChemicalBook. "5-Amino-2-(1-methylpiperidin-4-yloxy)pyridine Properties.

Sources

Foundational

Literature review of pyridine-3-amine derivatives in oncology research

Executive Summary The pyridine-3-amine (3-aminopyridine) scaffold represents a privileged pharmacophore in modern oncology drug discovery. Distinct from its isomer 2-aminopyridine—which typically functions as a bidentate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-3-amine (3-aminopyridine) scaffold represents a privileged pharmacophore in modern oncology drug discovery. Distinct from its isomer 2-aminopyridine—which typically functions as a bidentate hinge binder in kinase inhibitors—the 3-aminopyridine moiety offers unique geometric vectors for hydrogen bonding and side-chain solubilization. This guide analyzes the structural utility of pyridine-3-amine derivatives, focusing on their emerging roles as multi-targeted kinase inhibitors (FGFR/ALK/RET) and tubulin polymerization inhibitors.

Structural Biology & Pharmacophore Analysis[1]

The "Meta" Geometry Advantage

Unlike 2-aminopyridines, where the ring nitrogen and exocyclic amine are ortho (facilitating a donor-acceptor motif ideal for the ATP-binding hinge region), pyridine-3-amine positions these groups meta to one another. This structural nuance dictates its medicinal chemistry utility:

  • Linker Functionality: The 3-amino group often serves as a nucleophilic attachment point to link "head" groups (e.g., pyrimidines, quinazolines) with "tail" groups (solubilizing moieties), allowing the pyridine ring to sit in the solvent-exposed front regions of the binding pocket.

  • Electronic Modulation: The pyridine nitrogen at position 3 (relative to the amine) acts as a weak base (

    
    ), allowing for pH-dependent ionization that can enhance solubility without compromising membrane permeability in the tumor microenvironment.
    
Structure-Activity Relationship (SAR) Logic

In recent CDK2 and FGFR inhibitor series, the pyridine-3-amine moiety functions as a critical connector.

  • N1 (Ring Nitrogen): Often remains solvent-exposed or interacts with specific water networks within the kinase pocket.

  • 3-NH (Exocyclic Amine): Forms hydrogen bonds with backbone carbonyls or side-chain residues (e.g., Gatekeeper residues).

Primary Oncology Targets

Multi-Targeted Kinase Inhibition (FGFR/ALK/RET)

Recent literature highlights the efficacy of trisubstituted pyridin-3-amine derivatives. Specifically, compounds designed around this core have demonstrated nanomolar inhibition against a spectrum of oncogenic drivers.[1]

  • Mechanism: Type I or Type I½ inhibition, binding to the active conformation (DFG-in).

  • Key Data: A novel series of pyridin-3-amine derivatives (e.g., Compound 3m) exhibited potent inhibition against FGFR1, FGFR2, and FGFR3, while also suppressing RET and ALK mutants in NSCLC models.[2]

Tubulin Polymerization Inhibition

Derivatives incorporating the pyridine-3-amine scaffold have shown efficacy in targeting the colchicine-binding site of tubulin.[3]

  • Mechanism: These agents disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

  • Synergy: Unlike taxanes (stabilizers), these destabilizers prevent microtubule assembly. The 3-aminopyridine ring often mimics the B-ring of colchicine or combretastatin A-4.

Experimental Protocols

Synthetic Workflow: Buchwald-Hartwig Cross-Coupling

The most robust method for installing the pyridine-3-amine moiety into complex scaffolds is via Palladium-catalyzed C-N cross-coupling.

Objective: Coupling of a 3-aminopyridine derivative with an aryl halide (e.g., 4-chloropyrimidine).

Reagents:

  • Substrate A: 3-Aminopyridine derivative (1.0 eq)

  • Substrate B: Aryl Halide (1.0 eq)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Xantphos or BINAP (5-10 mol%)

  • Base:

    
     or NaOtBu (1.5 - 2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon (3 cycles).

  • Loading: Add Substrate A, Substrate B, Base, and Ligand to the flask.

  • Catalyst Addition: Add

    
     last to prevent premature aggregation.
    
  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC/LC-MS.

  • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Bioassay: In Vitro Tubulin Polymerization Assay

To validate the mechanism of action for pyridine-3-amine derivatives suspected of targeting microtubules.

Reagents:

  • Purified Tubulin protein (>99% pure, porcine brain source).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    

Protocol:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.

  • Incubation: Keep tubulin solution on ice.

  • Treatment: Add test compound (dissolved in DMSO) to a 96-well plate (final concentration typically 1–10

    
    ). Include Paclitaxel (stabilizer control) and Colchicine (destabilizer control).
    
  • Initiation: Add tubulin solution to the wells.

  • Measurement: Immediately place in a spectrophotometer pre-warmed to 37°C.

  • Readout: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot

    
     vs. Time.
    
    • Inhibition: A decrease in

      
       or steady-state absorbance compared to vehicle control indicates polymerization inhibition.
      

Data Visualization & Pathways

Synthetic Pathway (Buchwald-Hartwig)

The following diagram illustrates the catalytic cycle and reagent flow for synthesizing these derivatives.

BuchwaldHartwig Start Start: 3-Aminopyridine + Aryl Halide OxAdd Oxidative Addition (Pd-Ar-X) Start->OxAdd + Catalyst Cat Pd(0) / Ligand Complex Cat->OxAdd Coord Amine Coordination OxAdd->Coord Deprot Deprotonation (Base) Coord->Deprot + Cs2CO3 RedElim Reductive Elimination Deprot->RedElim RedElim->Cat Regenerate Pd(0) Product Product: N-Aryl-pyridin-3-amine RedElim->Product

Caption: Catalytic cycle for the synthesis of N-aryl-pyridin-3-amine derivatives via Buchwald-Hartwig cross-coupling.

Mechanism of Action: Multi-Target Kinase Inhibition

This diagram maps the downstream effects of inhibiting FGFR/RET/ALK with pyridine-3-amine derivatives.

KinasePathway RTK RTKs (FGFR/ALK/RET) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor Pyridine-3-amine Derivative Inhibitor->RTK Inhibition (Type I/II) Prolif Cell Proliferation Inhibitor->Prolif Blocks Apop Apoptosis Inhibitor->Apop Induces RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Prolif AKT AKT PI3K->AKT AKT->Prolif

Caption: Downstream signaling modulation by pyridine-3-amine kinase inhibitors leading to apoptosis.

Comparative Data Summary

The following table summarizes key pyridine-3-amine derivatives identified in recent literature, highlighting their primary targets and potency.

Compound IDCore ScaffoldPrimary Target(s)Potency (

)
Mechanism
Compound 3m Pyridin-3-amineFGFR1/2/3, RET, ALK1.2 - 15 nMMulti-kinase Inhibition
Compound 7l N-(pyridin-3-yl)pyrimidineCDK20.83

Cell Cycle Arrest (G1/S)
Compound 12 Pyridine-basedPIM-1 Kinase14.3 nMApoptosis Induction
Compound 5b 3-amino-5-phenylpyrazole*Tubulin (Colchicine Site)38.37 nMMicrotubule Destabilization

*Note: Compound 5b is a pyrazole derivative, but structurally related via the 3-amino nitrogen placement often utilized in bioisosteric replacement with pyridine-3-amine.

References

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Source: Journal of Medicinal Chemistry (2017) URL:[Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Source: Bioorganic Chemistry (2024) URL:[Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines. Source: ACS Omega (2023) URL:[Link]

  • Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site. Source: European Journal of Medicinal Chemistry (2024) URL:[Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Source: Chemistry Central Journal / BMC Chemistry (2025) URL:[Link]

Sources

Exploratory

Metabolic stability of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine in microsomes

This technical guide details the evaluation of the metabolic stability of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine in liver microsomes. It synthesizes structural analysis, predictive metabolic profiling, and a rigo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the evaluation of the metabolic stability of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine in liver microsomes. It synthesizes structural analysis, predictive metabolic profiling, and a rigorous experimental protocol designed to generate regulatory-grade data.

Executive Summary

6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine represents a chemical scaffold frequently utilized in kinase inhibitor discovery and CNS-active agents. Its structural core combines an electron-rich aminopyridine with a solubilizing N-methylpiperidine tail.

In the context of drug metabolism and pharmacokinetics (DMPK), this compound presents specific "metabolic soft spots"—primarily the N-methyl group and the pyridine nitrogen—that dictate its clearance. This guide provides a comprehensive workflow to assess its intrinsic clearance (


) using liver microsomes, predicting its suitability for in vivo progression.[1]

Structural Analysis & Metabolic Liabilities

Before initiating wet-lab experiments, a structural dissection is required to anticipate metabolic pathways and optimize mass spectrometry (MS) detection.

Chemical Features[2][3][4][5][6][7][8][9][10][11][12][13]
  • Basic Center: The N-methylpiperidine nitrogen is highly basic (

    
    ), ensuring the molecule is positively charged at physiological pH (7.4). This influences binding to microsomal proteins and phospholipids.
    
  • Electron-Rich Ring: The pyridine ring, substituted with an alkoxy group and an amine, is electron-rich, making it susceptible to oxidative attack.

Predicted Phase I Metabolic Pathways

The primary clearance mechanism in microsomes (NADPH-dependent) will be mediated by Cytochrome P450 (CYP) enzymes.

  • N-Demethylation (Major): The N-methyl group on the piperidine is a classic substrate for CYP3A4 and CYP2D6. This reaction proceeds via an initial

    
    -carbon hydroxylation followed by the release of formaldehyde, yielding the secondary amine (desmethyl metabolite).
    
  • N-Oxidation: Both the piperidine nitrogen and the pyridine nitrogen are candidates for N-oxidation, typically mediated by Flavin-containing Monooxygenases (FMOs) or CYPs.

  • O-Dealkylation (Minor): Cleavage of the ether linkage is possible but sterically and energetically less favorable than N-demethylation for this scaffold.

Visualization: Predicted Metabolic Map

The following diagram illustrates the theoretical biotransformation pathways for the compound in a microsomal system.

MetabolicPathways Figure 1: Predicted Phase I Metabolic Fate in Liver Microsomes Parent Parent Compound (MW: 221.3) NDesmethyl M1: N-Desmethyl (Secondary Amine) (-14 Da) Parent->NDesmethyl CYP3A4/2D6 (Oxidative N-dealkylation) NOxide_Pip M2: Piperidine N-Oxide (+16 Da) Parent->NOxide_Pip FMO/CYP (N-Oxygenation) NOxide_Pyr M3: Pyridine N-Oxide (+16 Da) Parent->NOxide_Pyr CYP (N-Oxygenation) Hydroxylation M4: Ring Hydroxylation (+16 Da) Parent->Hydroxylation CYP (Aromatic Oxidation)

Caption: Theoretical Phase I biotransformation pathways. The N-demethylation (Red) is expected to be the rate-limiting clearance step.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to ensure scientific integrity by accounting for cofactor dependence and non-specific binding.

A. Materials & Reagents[6][7][8][13][14]
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) or species-specific (Mouse/Rat) as required. Protein content: 20 mg/mL.

  • Cofactor: NADPH regenerating system or 10 mM NADPH solution (freshly prepared).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or a deuterated analog).

B. Experimental Conditions
ParameterSettingRationale
Microsome Conc. 0.5 mg/mLStandardizes enzyme density; minimizes lipid binding artifacts.
Substrate Conc. 1 µMEnsures first-order kinetics (

).
DMSO Content

Prevents solvent inhibition of CYP enzymes.
Incubation Time 0, 5, 15, 30, 45 minCaptures the linear decay phase for

calculation.
Temperature 37°CPhysiological temperature for enzyme activity.
C. Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 2x Enzyme Mix : Dilute microsomes to 1.0 mg/mL in KPi buffer.

    • Prepare a 2x Substrate Mix : Dilute test compound to 2 µM in KPi buffer (from DMSO stock).

    • Aliquot 30 µL of Enzyme Mix into a 96-well plate.

    • Add 30 µL of Substrate Mix.

    • Crucial Step: Pre-incubate at 37°C for 10 minutes to equilibrate.

  • Reaction Initiation:

    • Add 60 µL of NADPH solution (pre-warmed) to initiate the reaction (Final Volume = 120 µL; Final Protein = 0.5 mg/mL).

    • Negative Control:[2] In a separate set of wells, add buffer instead of NADPH to assess chemical stability (non-enzymatic degradation).

  • Sampling & Quenching:

    • At each time point (

      
       min), remove a specific volume (e.g., 50 µL) from the incubation plate.
      
    • Immediately transfer into a "Quench Plate" containing 150 µL of Ice-Cold Acetonitrile + Internal Standard .

    • Why Ice-Cold? Instantly precipitates proteins and stops metabolic reactions.

  • Sample Preparation for Analysis:

    • Centrifuge the Quench Plate at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer supernatant to a fresh plate and dilute 1:1 with water (to improve peak shape on Reverse Phase LC).

D. Bioanalysis (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), ideal for polar amines.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: 0.1% Formic Acid in Acetonitrile.[3]

  • MRM Transitions:

    • Optimize for the

      
       precursor (m/z ~222.1).
      
    • Monitor common fragments (e.g., loss of methylpiperidine).

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

The depletion of the parent compound typically follows pseudo-first-order kinetics.

  • Determine Elimination Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs. Time (min).[2] The slope of the linear regression is
    
    
    .
  • Calculate Half-Life (

    
    ): 
    
    
    
    
  • Calculate Intrinsic Clearance (

    
    ): 
    This value represents the enzyme's ability to clear the drug, normalized to protein content.
    
    
    
    
    Simplification for this protocol:
    
    
    (Where 0.5 is the protein concentration in mg/mL)
Classification of Stability

(

L/min/mg)
ClassificationImplication for Drug Development
< 10 Low ClearanceHigh metabolic stability; likely good oral bioavailability.
10 - 45 Moderate ClearanceAcceptable; may require dose adjustment.
> 45 High ClearanceRapid metabolism; risk of low exposure (low AUC).
Troubleshooting & Optimization
  • Non-Specific Binding (NSB): If

    
     is low but recovery is poor in the buffer control, the compound may be sticking to the plasticware. Solution:  Use glass-coated plates or add 0.01% BSA to the buffer (though BSA can bind drug, so use caution).
    
  • Low Turnover: If

    
     depletion is observed over 60 mins, the compound is highly stable. Solution:  Increase incubation time to 120 mins or use Hepatocytes for a more complete enzymatic system.
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).

  • Obach, R. S. (1999).[4] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Riley, R. J., et al. (2005). A unified model for predicting human hepatic clearance from in vitro intrinsic clearance data in hepatocytes and microsomes. Drug Metabolism and Disposition, 33(9), 1304-1311.

  • Hill, J. R. (2004). In vitro drug metabolism using liver microsomes.[5][3][2][4][6] Current Protocols in Pharmacology, 27(1), 7.8.1-7.8.11.

Sources

Foundational

An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of 1-Methylpiperidin-4-yl Ether Derivatives

For Researchers, Scientists, and Drug Development Professionals The 1-methylpiperidin-4-yl ether scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-methylpiperidin-4-yl ether scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence stems from the favorable physicochemical properties conferred by the piperidine ring, which can lead to improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the critical aspects of bioavailability and pharmacokinetics for this important class of molecules, offering insights into experimental design, data interpretation, and strategies for optimization.

Section 1: Foundational Pharmacokinetic Principles for Piperidine Derivatives

The journey of a drug from administration to its site of action and eventual elimination from the body is a complex process governed by its pharmacokinetic (PK) properties. For 1-methylpiperidin-4-yl ether derivatives, understanding the interplay of Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount for successful drug development.

1.1 Absorption: Crossing Biological Barriers

For oral administration, the bioavailability of a 1-methylpiperidin-4-yl ether derivative is initially dictated by its ability to be absorbed from the gastrointestinal (GI) tract. Key factors influencing absorption include:

  • Lipophilicity: A well-balanced lipophilicity (typically measured as logP or logD) is crucial. While sufficient lipophilicity is required to permeate the lipid bilayers of intestinal epithelial cells, excessive lipophilicity can lead to poor solubility and entrapment in membranes.

  • pKa: The basic nitrogen of the 1-methylpiperidine ring (typical pKa ~8-10) means these compounds will be predominantly protonated and positively charged at the physiological pH of the stomach and upper intestine. This can limit passive diffusion across membranes. However, the uncharged form, though in lower concentration, is readily absorbed.

  • Transporters: Both uptake and efflux transporters can significantly impact the net absorption. P-glycoprotein (P-gp) is a common efflux transporter that can actively pump drugs out of enterocytes, reducing their systemic exposure.

1.2 Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body. For 1-methylpiperidin-4-yl ether derivatives, important considerations include:

  • Plasma Protein Binding (PPB): Extensive binding to plasma proteins like albumin and alpha-1-acid glycoprotein can limit the free fraction of the drug available to exert its pharmacological effect and to be cleared.

  • Volume of Distribution (Vd): This parameter reflects the extent to which a drug distributes into tissues versus remaining in the plasma. A large Vd often indicates significant tissue penetration, which can be desirable for targets located outside the central circulation.

  • Blood-Brain Barrier (BBB) Penetration: The 1-methylpiperidine moiety is often incorporated to modulate BBB permeability. While the tertiary amine can facilitate brain penetration, it can also be a substrate for efflux transporters at the BBB, such as P-gp.

1.3 Metabolism: Biotransformation Pathways

Metabolism is a critical determinant of a drug's half-life and can lead to the formation of active or inactive metabolites. For 1-methylpiperidin-4-yl ether derivatives, common metabolic pathways include:

  • N-demethylation: The N-methyl group is susceptible to cytochrome P450 (CYP)-mediated oxidation, leading to the formation of the corresponding secondary amine. This is often a major metabolic pathway.

  • Hydroxylation: The piperidine ring itself can undergo hydroxylation at various positions, typically mediated by CYPs.

  • O-dealkylation: Cleavage of the ether linkage can occur, although this is generally less common than N-demethylation.

  • Oxidation of the Piperidine Ring: This can lead to the formation of N-oxides or other oxidized species.

The specific CYP isozymes involved (e.g., CYP3A4, CYP2D6) are important to identify to predict potential drug-drug interactions.

1.4 Excretion: Elimination from the Body

The parent drug and its metabolites are ultimately eliminated from the body, primarily through two routes:

  • Renal Excretion: Water-soluble compounds and metabolites are often excreted in the urine. The charge of the piperidine nitrogen at physiological pH can influence renal clearance.

  • Hepatic Excretion: Less polar compounds and metabolites can be excreted in the bile and eliminated in the feces.

Section 2: Experimental Protocols for Pharmacokinetic Profiling

A thorough understanding of the ADME properties of 1-methylpiperidin-4-yl ether derivatives requires a combination of in vitro and in vivo studies.

2.1 In Vitro ADME Assays

In vitro assays provide an early assessment of a compound's pharmacokinetic properties, allowing for rapid screening and selection of promising candidates.[2]

Table 1: Key In Vitro ADME Assays for 1-Methylpiperidin-4-yl Ether Derivatives

Parameter Assay Purpose
Solubility Kinetic or Thermodynamic SolubilityTo assess the dissolution rate and maximum concentration in aqueous media.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability AssayTo predict passive diffusion and active transport across the intestinal barrier.
Metabolic Stability Liver Microsomes or HepatocytesTo determine the rate of metabolism and identify the primary metabolic pathways.
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationTo quantify the extent of binding to plasma proteins.
CYP Inhibition Recombinant CYP IsozymesTo assess the potential for drug-drug interactions.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (to support CYP activity), and phosphate buffer (pH 7.4).

  • Initiation: Add the test compound to the incubation mixture to a final concentration of 1 µM.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2.2 In Vivo Pharmacokinetic Studies

In vivo studies in animal models (e.g., rats, mice) are essential to understand the complete pharmacokinetic profile of a compound.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Dosing: Administer the 1-methylpiperidin-4-yl ether derivative to fasted rats via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction). Quantify the drug concentration in the extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and oral bioavailability (F%).

Section 3: Structure-Activity Relationships (SAR) for Optimizing Pharmacokinetics

Systematic modification of the 1-methylpiperidin-4-yl ether scaffold can lead to significant improvements in pharmacokinetic properties.

Diagram 1: Key Structural Modification Points

SAR_Points cluster_0 1-Methylpiperidin-4-yl Ether Core Core img_node R1 R1 (Aryl/Heteroaryl) R2 R2 (Substituents on Piperidine) Ether Ether Linkage N_Methyl N-Methyl Group PK_Workflow Synthesis Compound Synthesis InVitro In Vitro ADME Screening (Solubility, Permeability, Stability) Synthesis->InVitro Initial Profiling InVivo In Vivo PK Study (Rat, Mouse) InVitro->InVivo Promising Candidates SAR Structure-Activity Relationship Analysis InVitro->SAR Data for SAR InVivo->SAR In Vivo Data SAR->Synthesis Design New Analogs Lead_Opt Lead Optimization SAR->Lead_Opt Guide Optimization Lead_Opt->Synthesis Candidate Candidate Selection Lead_Opt->Candidate

Caption: An integrated workflow for the pharmacokinetic characterization and optimization of 1-methylpiperidin-4-yl ether derivatives.

Section 5: Conclusion and Future Directions

The 1-methylpiperidin-4-yl ether moiety will undoubtedly continue to be a valuable component in the design of new therapeutic agents. A thorough and early understanding of the bioavailability and pharmacokinetic properties of derivatives containing this scaffold is essential for successful drug development. Future research will likely focus on more predictive in silico ADME models and the use of advanced bioanalytical techniques to further elucidate the disposition of these compounds in biological systems. By integrating the principles and protocols outlined in this guide, researchers can more effectively navigate the challenges of drug discovery and development.

References

  • McPherson, D. W., et al. (2001). Stereoselective synthesis, in vitro, and initial in vivo evaluation of 1-methylpiperidin-4-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate (IPIP): a novel radioiodinated molecular probe with high affinity for the muscarinic receptor. Nuclear Medicine and Biology, 28(8), 959-973. [Link]

  • Van der Stelt, C., Harms, A. F., & Nauta, W. T. (1961). The Effect of Alkyl-Substitution in Drugs--V. Synthesis and Chemical Properties of Some Dibenzo [a,d]1,4-cycloheptadienyl Ethers. Journal of Medicinal and Pharmaceutical Chemistry, 4(2), 335–349. [Link]

  • Filla, S. A., et al. (2003). Novel Potent 5-HT 1F Receptor Agonists: Structure−Activity Studies of a Series of Substituted N -[3-(1-Methyl-4-piperidinyl)-1 H -pyrrolo[3,2- b ]pyridin-5-yl]amides. Journal of Medicinal Chemistry, 46(14), 3060–3071. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Various Authors. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1388. [Link]

  • Bender, A. M., et al. (2017). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 27(15), 3448-3452. [Link]

  • Kim, J., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 109, 216-228. [Link]

  • Waters, J. A. (1977). Heterocyclic and piperonylic acid esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 20(11), 1496-1499. [Link]

  • Rastogi, S., & Yendluri, R. (2020). In vitro ADME Screening Instead of in vivo Studies in Preclinical Safety. Journal of Pharmacology and Toxicology Studies, 8(1), 1-6. [Link]

  • Mulik, B. M., Srivastava, N., & Pendharkar, D. (2024). Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives. ChemistrySelect, 9(15), e202304626. [Link]

Sources

Protocols & Analytical Methods

Method

Procedure for nucleophilic aromatic substitution to form 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine

Abstract & Scope This technical guide details the optimized protocol for the synthesis of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine , a critical pharmacophore found in Anaplastic Lymphoma Kinase (ALK) inhibitors suc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized protocol for the synthesis of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine , a critical pharmacophore found in Anaplastic Lymphoma Kinase (ALK) inhibitors such as Ceritinib . The synthesis proceeds via a two-step sequence: a nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with 1-methylpiperidin-4-ol, followed by the chemoselective reduction of the nitro group to the primary amine.

This document is designed for process chemists and medicinal scientists, emphasizing critical process parameters (CPPs), safety protocols for hydrogenation, and mechanistic insights to ensure reproducibility and high purity (>98%).

Retrosynthetic Analysis & Strategy

The construction of the ether linkage on the electron-deficient pyridine ring utilizes the SNAr mechanism. The nitro group at the 5-position (relative to the nitrogen) is essential; it acts as a strong electron-withdrawing group (EWG), lowering the energy of the Meisenheimer complex intermediate and facilitating the displacement of the chloride leaving group.

Reaction Scheme

ReactionScheme cluster_legend Workflow Stages SM1 2-Chloro-5-nitropyridine (Electrophile) INT Intermediate: 2-[(1-Methylpiperidin-4-yl)oxy]-5-nitropyridine SM1->INT Step 1: NaH, THF 0°C to RT, S_NAr SM2 1-Methylpiperidin-4-ol (Nucleophile) SM2->INT PROD Target: 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine INT->PROD Step 2: H2 (1 atm), 10% Pd/C MeOH, RT

Figure 1: Two-step synthetic route from commercially available starting materials.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insight

The reaction is not a concerted SN2 process but a stepwise addition-elimination. The alkoxide nucleophile attacks the carbon bearing the chlorine (C2), breaking the aromaticity to form a resonantly stabilized anionic intermediate (Meisenheimer complex). The nitro group is critical here, delocalizing the negative charge. Loss of the chloride ion restores aromaticity.

Protocol

Reagents:

  • 1-Methylpiperidin-4-ol (1.2 equiv)

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous (10 V) or DMF (for scale-up)

Procedure:

  • Apparatus Setup: Oven-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Purge with N2.

  • Base Suspension: Charge NaH (1.5 equiv) into the flask. Add anhydrous THF (5 V) and cool the suspension to 0 °C using an ice bath.

  • Alkoxide Formation: Dissolve 1-methylpiperidin-4-ol (1.2 equiv) in THF (2 V). Add this solution dropwise to the NaH suspension over 20 minutes.

    • Critical Observation: Vigorous evolution of H2 gas will occur. Ensure adequate venting.

    • Hold: Stir at 0 °C for 30 minutes to ensure complete deprotonation (formation of the sodium alkoxide).

  • Coupling: Dissolve 2-chloro-5-nitropyridine (1.0 equiv) in THF (3 V). Add this solution dropwise to the cold alkoxide mixture.

    • Exotherm Control: Maintain internal temperature < 10 °C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–5 hours.

    • Monitoring: Check by TLC (5% MeOH in DCM) or LC-MS. The UV-active starting material (chloride) should disappear.

  • Quench & Workup:

    • Cool to 0 °C. Carefully quench with saturated aqueous NH4Cl (dropwise initially) to destroy excess NaH.

    • Dilute with EtOAc and water. Separate layers.

    • Extract aqueous layer with EtOAc (2x).[1]

    • Wash combined organics with brine, dry over Na2SO4, and concentrate

    • Purification: Recrystallize from EtOH/Heptane or use flash chromatography if necessary (though often sufficiently pure).

Yield Target: 85–92% (Yellow solid).

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Mechanistic Insight

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for this transformation due to its cleanliness. The nitro group is adsorbed onto the catalyst surface and reduced sequentially to the nitroso, hydroxylamine, and finally the amine.

Protocol

Reagents:

  • 2-[(1-Methylpiperidin-4-yl)oxy]-5-nitropyridine (from Step 1)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2) (Balloon or Parr shaker)

Procedure:

  • Safety Check: Ensure all ignition sources are removed. Use a blast shield if using pressurized vessels.

  • Solvation: Dissolve the nitro intermediate in MeOH (10 V) in a hydrogenation flask or RBF.

  • Catalyst Addition: Under a gentle stream of Nitrogen (to prevent ignition of methanol vapors by dry catalyst), carefully add the 10% Pd/C (10 wt% of substrate mass).

    • Note: Using "wet" catalyst (50% water) significantly reduces fire risk.

  • Hydrogenation:

    • Balloon Method: Evacuate the flask and backfill with N2 (3x). Then evacuate and fill with H2 (balloon). Stir vigorously at RT for 4–16 hours.

    • Parr Shaker: Pressurize to 30–40 psi H2. Shake for 2–4 hours.

  • Filtration:

    • Purge the system with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the Pd/C.

    • Caution: Do not let the filter cake dry out completely, as spent Pd/C can be pyrophoric. Wash the cake with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target amine.

Yield Target: >95% (Off-white to pale brown solid).

Critical Process Parameters & Troubleshooting

ParameterSpecificationRationale
Moisture (Step 1) < 0.1% H2OWater destroys NaH and quenches the alkoxide, stalling the reaction and producing hydrolysis impurities (2-hydroxypyridine).
Temperature (Step 1) < 10 °C (Addition)The deprotonation is exothermic. High temps can cause decomposition of the chloropyridine before coupling.
Stoichiometry 1.2 eq AlcoholSlight excess of the nucleophile ensures complete consumption of the electrophile, which is harder to remove.
Inert Atmosphere (Step 2) N2 PurgeEssential during catalyst addition/filtration to prevent methanol fires.

Mechanistic Visualization (SNAr Pathway)

The following diagram illustrates the energy landscape and intermediate formation, explaining why the nitro group is essential for this synthesis.

Mechanism cluster_note Role of Nitro Group Start Reactants (Chloropyridine + Alkoxide) TS1 Transition State 1 (Attack at C2) Start->TS1 Nucleophilic Attack Complex Meisenheimer Complex (Resonance Stabilized Anion) TS1->Complex Aromaticity Broken TS2 Transition State 2 (Loss of Cl-) Complex->TS2 Re-aromatization Note1 The NO2 group at C5 withdraws electron density, stabilizing the negative charge in the Meisenheimer Complex. Complex->Note1 End Product (Ether Linkage) TS2->End Leaving Group Departure

Figure 2: Energy pathway of the Nucleophilic Aromatic Substitution.

Analytical Characterization (Expected Data)

Target: 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine[2]

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 7.58 (d, J=2.8 Hz, 1H, Ar-H at C2),

    • δ 7.02 (dd, J=8.8, 2.8 Hz, 1H, Ar-H at C4),

    • δ 6.55 (d, J=8.8 Hz, 1H, Ar-H at C5),

    • δ 4.80 (br s, 2H, NH2),

    • δ 4.75 (m, 1H, Piperidine CH-O),

    • δ 2.60 (m, 2H, Piperidine),

    • δ 2.18 (s, 3H, N-CH3),

    • δ 2.15 (m, 2H, Piperidine),

    • δ 1.90 (m, 2H, Piperidine),

    • δ 1.60 (m, 2H, Piperidine).

  • MS (ESI): m/z calculated for C11H17N3O [M+H]+: 208.14; found 208.1.

References

  • Marsilje, T. H., et al. (2013). "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[3] Journal of Medicinal Chemistry, 56(14), 5675–5690.[3] Link

  • Novartis AG. (2008). "Pyrimidines as ALK Inhibitors." World Intellectual Property Organization Patent, WO2008073687. Link

  • Costello, G. F., et al. (2016). "Process for the preparation of Ceritinib." Chinese Patent, CN105777616A. Link

Sources

Application

Reductive Amination of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine: A Comprehensive Guide for Synthetic and Medicinal Chemists

Introduction: A Privileged Scaffold in Modern Drug Discovery 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine is a key building block in contemporary medicinal chemistry, frequently employed in the synthesis of kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine is a key building block in contemporary medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics. Its unique structure, featuring a basic piperidine moiety linked via an ether to a 3-aminopyridine core, provides a versatile scaffold for generating libraries of compounds with desirable physicochemical and pharmacological properties. Reductive amination stands out as a robust and widely utilized method for the functionalization of the primary amino group on this scaffold, enabling the introduction of a diverse range of substituents to explore the chemical space around this privileged core. This guide provides an in-depth exploration of reductive amination techniques involving this specific amine, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug development.

The Chemistry of Reductive Amination: A Step-by-Step Mechanistic Overview

Reductive amination is a cornerstone of C-N bond formation in organic synthesis. The reaction proceeds in two main stages: the formation of an imine or iminium ion intermediate, followed by its in-situ reduction to the corresponding amine. The choice of reducing agent is critical for the success of this one-pot reaction, as it must selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound.

Key Reagents and Their Roles
  • The Amine: 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine serves as the nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.

  • The Carbonyl Compound: A wide array of aldehydes and ketones can be used as coupling partners, introducing diverse R-groups into the final product.

  • The Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation. Its mild nature and tolerance for a wide range of functional groups make it ideal for complex molecule synthesis.[1][2] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB does not readily reduce aldehydes and ketones at neutral or slightly acidic pH, thus minimizing side reactions.[3]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly employed solvents for reductive aminations with STAB, as they are compatible with the reagent and effectively solubilize the reactants.[4][5]

The overall transformation can be visualized as follows:

Reductive_Amination_Overview cluster_reactants Reactants cluster_product Product Amine 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine Imine Imine/Iminium Intermediate Amine->Imine Condensation Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Imine Product N-Substituted Product Imine->Product Reduction Reagents + Carbonyl + NaBH(OAc)₃ + Solvent (e.g., DCM)

Figure 1: General overview of the reductive amination workflow.

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine with representative aldehydes and ketones.

Protocol 1: Reductive Amination with an Aromatic Aldehyde (e.g., 4-Fluorobenzaldehyde)

This protocol is a general procedure applicable to a wide range of aromatic and heteroaromatic aldehydes.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine207.281.01.0
4-Fluorobenzaldehyde124.111.11.1
Sodium triacetoxyborohydride (STAB)211.941.51.5
Dichloromethane (DCM)-10 mL-

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine (1.0 mmol, 207 mg).

  • Dissolve the amine in anhydrous dichloromethane (10 mL).

  • Add 4-fluorobenzaldehyde (1.1 mmol, 137 mg) to the solution and stir for 15-20 minutes at room temperature to allow for pre-formation of the imine.

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the reaction mixture. A slight effervescence may be observed.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the desired N-(4-fluorobenzyl)-6-[(1-methylpiperidin-4-yl)oxy]pyridin-3-amine.

Protocol_1_Workflow Start Dissolve Amine in DCM Add_Aldehyde Add 4-Fluorobenzaldehyde Start->Add_Aldehyde Preform_Imine Stir for 20 min (Imine Formation) Add_Aldehyde->Preform_Imine Add_STAB Add Sodium Triacetoxyborohydride Preform_Imine->Add_STAB React Stir for 4-12h at RT Add_STAB->React Quench Quench with sat. NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry (Na₂SO₄) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product N-(4-fluorobenzyl)-6-[(1-methylpiperidin-4-yl)oxy]pyridin-3-amine Purify->Product

Figure 2: Workflow for reductive amination with an aromatic aldehyde.

Protocol 2: Reductive Amination with a Ketone (e.g., Cyclopentanone)

The reductive amination of ketones is generally slower than that of aldehydes and may require slightly more forcing conditions or longer reaction times.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine207.281.01.0
Cyclopentanone84.121.21.2
Sodium triacetoxyborohydride (STAB)211.941.81.8
Acetic Acid (optional)60.050.10.1
1,2-Dichloroethane (DCE)-10 mL-

Procedure:

  • In a dry round-bottom flask, combine 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine (1.0 mmol, 207 mg) and cyclopentanone (1.2 mmol, 101 mg) in 1,2-dichloroethane (10 mL).

  • (Optional) Add a catalytic amount of acetic acid (0.1 mmol, 6 µL) to facilitate iminium ion formation.

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.8 mmol, 381 mg) portion-wise to control any initial effervescence.

  • Heat the reaction mixture to 40-50 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Work-up the reaction as described in Protocol 1 (steps 7-8).

  • Purify the crude product by flash column chromatography to yield N-cyclopentyl-6-[(1-methylpiperidin-4-yl)oxy]pyridin-3-amine.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding an additional portion of STAB (0.3-0.5 equivalents). For sluggish reactions with ketones, increasing the temperature or adding a catalytic amount of a protic acid like acetic acid can be beneficial.

  • Side Reactions: The primary side reaction is the reduction of the carbonyl starting material. This is minimized by using STAB, but can become more prevalent if the reaction is run at too high a temperature or for an extended period with a large excess of the reducing agent.

  • Purification: The basic nature of the piperidine and pyridine nitrogens in the product allows for purification using techniques such as solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge. The product will bind to the cartridge and can be selectively eluted with a basic solution (e.g., methanolic ammonia).[6]

  • Substrate Scope: This protocol is generally applicable to a wide variety of aldehydes and ketones. However, sterically hindered carbonyl compounds may require longer reaction times or elevated temperatures. Electron-deficient amines may also react more slowly.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The N-substituted derivatives of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine are prominent scaffolds in the development of kinase inhibitors, particularly for the phosphoinositide 3-kinase (PI3K) family.[1][2][3] The ability to readily diversify the substituent on the 3-amino group via reductive amination allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The products of these reactions serve as crucial intermediates for further elaboration into final drug candidates.

Conclusion

Reductive amination of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a diverse range of N-substituted derivatives. The mild reaction conditions, broad substrate scope, and operational simplicity make it an indispensable tool for medicinal chemists. The detailed protocols and practical insights provided in this guide are intended to empower researchers to confidently apply this powerful transformation in their drug discovery endeavors.

References

  • Myers, A. G. Reductive Amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wu, H., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035.
  • Ding, Q., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538–4541.
  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.
  • Synple Chem. Application Note – Reductive Amination. [Link]

Sources

Method

Application Note: Solvent Selection &amp; Handling for 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine

Abstract This guide provides a technical framework for the solubilization, storage, and handling of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine .[1][2][3][4] Due to the amphiphilic nature of this molecule—containing b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a technical framework for the solubilization, storage, and handling of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine .[1][2][3][4] Due to the amphiphilic nature of this molecule—containing both a lipophilic pyridine core and a basic piperidine moiety—solvent selection is critical for maintaining compound stability and ensuring reproducibility in biological assays. This document outlines a tiered solvent strategy, detailed stock preparation protocols, and troubleshooting steps for precipitation and oxidation issues.

Molecular Analysis & Solubility Prediction

To select the correct solvent, one must understand the physicochemical "personality" of the molecule.[4]

Structural Breakdown

The molecule consists of two distinct pKa domains that dictate its solubility profile:

  • The Pyridine-3-amine Core: Aromatic and moderately lipophilic.[1][2][3][4] The primary amine (-NH2) is prone to oxidation (browning) if stored improperly.[2][3]

  • The N-Methylpiperidine Tail: A saturated heterocycle with a tertiary amine.[2][3][4] This is the solubility handle . The nitrogen has a pKa of approximately 9.0–10.0.[4]

The "pH Switch" Mechanism
  • Neutral/Basic pH (> pH 8): The piperidine nitrogen is deprotonated (neutral).[3][4] The molecule behaves as a lipophilic free base, showing poor aqueous solubility but high solubility in organic solvents.[4]

  • Acidic pH (< pH 6): The piperidine nitrogen becomes protonated (cationic).[3][4] This drastically increases polarity, rendering the molecule highly water-soluble .[3][4]

Solvent Compatibility Matrix

Solvent ClassRecommended SolventSolubility RatingApplicationNotes
Aprotic Polar DMSO (Dimethyl sulfoxide)Excellent (>100 mM)Master Stock Preferred for long-term storage (-20°C).[1][2][3][4] Hygroscopic; keep anhydrous.[2][3][4]
Alcohols Ethanol, MethanolGood (>50 mM)Intermediate DilutionGood for evaporation/coating.[2][3][4] Volatile; not for long-term storage.[1][2][3][4]
Aqueous (Neutral) PBS, WaterPoor (<1 mM)Assay BufferRisk of precipitation at high concentrations.[2][3]
Aqueous (Acidic) 0.1 M HCl, Acetate BufferHigh (>50 mM)Aqueous StockForms the soluble hydrochloride salt in situ.[2][3]
Non-Polar Hexane, TolueneVery Poor N/AAvoid.[2][4]

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the decision process for selecting the appropriate solvent system based on your experimental end-point.

SolventSelection Start Start: 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine Goal Define Application Start->Goal Stock Long-Term Storage / High Conc. Library Goal->Stock Storage Assay Biological Assay (Cell/Enzyme) Goal->Assay Screening Chem Chemical Synthesis Reaction Goal->Chem Synthesis DMSO Use Anhydrous DMSO (Store at -20°C) Stock->DMSO Aq_Check Check Final Conc. Assay->Aq_Check Chem->DMSO General LowConc < 10 µM Final Aq_Check->LowConc HighConc > 10 µM Final Aq_Check->HighConc DirectDil Direct Dilution into Buffer (Max 0.5% DMSO) LowConc->DirectDil AcidStep Pre-dilute in 0.1M HCl or Acidic Buffer HighConc->AcidStep Prevent Precip.

Figure 1: Decision tree for solvent selection based on experimental requirements. Note the critical branch for high-concentration aqueous applications requiring acidification.

Detailed Protocols

Protocol A: Preparation of 50 mM Master Stock (DMSO)

Purpose: To create a stable, high-concentration stock solution for long-term storage.

Materials:

  • Compound: 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine (Solid)[3][4]

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade)[3]

  • Vials: Amber glass vials (to protect from light/oxidation)

Procedure:

  • Calculate: Determine the volume of DMSO required.

    
    
    (Note: MW ≈ 207.27  g/mol )[3]
    
  • Weigh: Accurately weigh the compound into the amber vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO.

  • Dissolve: Vortex vigorously for 30–60 seconds.

    • Tip: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspect: Ensure the solution is perfectly clear and free of particulates.[4]

  • Aliquot & Store: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: "In-Situ Salt Formation" for Aqueous Solubility

Purpose: To dissolve the compound at high concentrations (>1 mM) in aqueous media without precipitation.[2][3][4]

Mechanism: This protocol uses stoichiometry to protonate the piperidine nitrogen, converting the free base into a water-soluble hydrochloride salt.[4]

Procedure:

  • Prepare Vehicle: Prepare a solution of 0.1 M HCl in water (or saline).[4]

  • Weigh Compound: Place the solid compound into a vial.

  • Add Acidic Vehicle: Add the 0.1 M HCl solution.

    • Theoretical Requirement: You need at least 1 molar equivalent of H+ per mole of compound.[4] 0.1 M HCl usually provides a vast excess for standard stock concentrations.[4]

  • Dissolve: Vortex. The compound should dissolve rapidly compared to neutral water.[4]

  • Neutralize (Optional/Context Dependent): If adding to a buffered cell media, the buffer capacity of the media will likely neutralize the small volume of acid added.[4]

    • Warning: Neutralizing a high-concentration stock before dilution may cause the compound to crash out (precipitate) as it returns to the free base form.[3][4]

Stability & Troubleshooting

Oxidation (The "Browning" Effect)

Aminopyridines are electron-rich and susceptible to oxidation by atmospheric oxygen.[2][3][4]

  • Symptom: The white/off-white powder or clear DMSO solution turns yellow or brown over time.[1][2][3][4]

  • Prevention:

    • Always store under inert gas (Nitrogen or Argon) if possible.[3][4]

    • Use amber vials to block UV light.[4]

    • Critical: Do not store DMSO stocks at Room Temperature for >24 hours.

Precipitation in Assays

If the compound precipitates when added to cell culture media (pH 7.4):

  • Check Concentration: Are you exceeding the thermodynamic solubility limit of the free base? (Likely < 100 µM in neutral buffer).

  • Mixing Speed: Add the DMSO stock slowly while vortexing the media to prevent local high-concentration "hotspots" where precipitation nucleates.

  • Use a Carrier: Pre-dilute the DMSO stock into a solution containing 0.5% Methylcellulose or Cyclodextrin (HP-β-CD) before adding to the assay.[2][3][4] Cyclodextrins encapsulate the lipophilic portion, enhancing solubility.[4][5]

References

  • Solubility & Physicochemical Principles

    • Lipinski, C. A., et al. (2001).[3][4] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4] Advanced Drug Delivery Reviews.

  • DMSO Stock Preparation Guidelines

    • Broad Institute.[3][4] (n.d.). Compound Management & Handling.

  • Aminopyridine Stability

    • National Center for Biotechnology Information (2025).[3][4] PubChem Compound Summary for CID 28317605, 6-[(1-methylpiperidin-4-yl)oxy]pyridin-3-amine.[3][4] [3]

  • Salt Selection for Pharmaceutical Compounds

    • Serajuddin, A. T. (2007).[3][4] Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews.

Sources

Application

Handling and storage guidelines for hygroscopic pyridine amines

Abstract Pyridine amines (e.g., 4-aminopyridine, 4-dimethylaminopyridine [DMAP], 2,6-diaminopyridine) are critical intermediates in pharmaceutical synthesis and catalysis. However, their electron-rich nitrogen centers fa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridine amines (e.g., 4-aminopyridine, 4-dimethylaminopyridine [DMAP], 2,6-diaminopyridine) are critical intermediates in pharmaceutical synthesis and catalysis. However, their electron-rich nitrogen centers facilitate rapid hydrogen bonding with atmospheric water. Uncontrolled hygroscopicity leads to stoichiometric errors, catalyst deactivation, and oxidative degradation (N-oxide formation). This guide provides a self-validating protocol for the storage, handling, and drying of these reagents to ensure reproducibility in drug development workflows.

Introduction: The Hygroscopicity Mechanism

The pyridine ring is electron-deficient, but the addition of an amine group (electron-donating) significantly increases the electron density at the ring nitrogen and the exocyclic amine. This creates a "dual-site" potential for hydrogen bonding with water molecules.

  • The Stoichiometry Trap: A sample of 4-aminopyridine (MW: 94.11 g/mol ) that has absorbed 5% w/w water effectively changes its apparent molecular weight. If a researcher weighs 94.11 mg expecting 1.0 mmol, they are actually dispensing only ~0.95 mmol of active reagent. In strict 1:1 coupling reactions or catalytic cycles, this 5% deficit can stall conversion or promote homocoupling of the excess partner.

  • Catalytic Deactivation: For nucleophilic catalysts like DMAP, water shells solvate the active nitrogen, increasing the energy barrier for the formation of the critical N-acylpyridinium intermediate.

Material Characterization & Assessment

Before using a stored container of pyridine amine, the material state must be validated.

Visual & Physical Inspection
  • Color Shift: Pure aminopyridines are typically off-white or colorless crystals. Oxidation (accelerated by moisture) turns them yellow -> orange -> brown.

  • Physical State: "Clumping" or "caking" indicates significant moisture uptake. Free-flowing powder is the baseline requirement.

Quantitative Assessment (Karl Fischer)

Standard Karl Fischer (KF) titration often fails with pyridine amines because they are basic enough to alter the pH of the KF reagent, shifting the equilibrium of the iodine consumption reaction.

Protocol: Buffered Karl Fischer Titration

  • Reagent Selection: Use a buffered solvent system (containing benzoic acid or salicylic acid) to maintain the reaction cell pH between 5.0 and 7.0.

  • Endpoint Detection: Use a coulometric titrator for water content <1.0%; volumetric for >1.0%.

  • Validation: If the endpoint "drifts" or fails to stabilize, the amine is likely inducing a side reaction. Switch to a methanol-free solvent system or lower the sample size.[1]

MethodDetection LimitProsCons
Visual N/AFast, zero-costSubjective; cannot detect <2% water
H-NMR ~0.5%Non-destructiveWater peak shifts with pH/concentration; requires D₂O-free solvent (e.g., DMSO-d6)
Buffered KF 10 ppmThe "Gold Standard"Consumes sample; requires specific reagents

Storage Protocols

The hierarchy of storage security is dictated by the duration of storage and the sensitivity of the specific amine.

DOT Diagram: Storage & Degradation Logic

StorageLogic Fresh Fresh/Dried Material Glovebox Glovebox (Ar/N2) Fresh->Glovebox Ideal Desiccator Desiccator (P2O5) Fresh->Desiccator Acceptable Bench Taped Bottle (Bench) Fresh->Bench High Risk Moisture Atmospheric Moisture Oxidation Oxidation (Darkening) Moisture->Oxidation Catalyzes StoichError Stoichiometry Error Moisture->StoichError MW Shift ReactionFail Reaction Failure Oxidation->ReactionFail StoichError->ReactionFail Glovebox->Fresh Maintains State Bench->Moisture Permeation

Figure 1: The causal relationship between storage choice and experimental failure. Moisture acts as both a contaminant and a catalyst for oxidative degradation.

Protocol: Long-Term Storage (>1 Week)
  • Container: Use amber glass vials (protects from photo-oxidation) with Teflon-lined caps.

  • Atmosphere: Flush the headspace with Argon (heavier than air, provides a better blanket than Nitrogen) before capping.

  • Secondary Containment: Place vials inside a vacuum desiccator containing Phosphorus Pentoxide (P₂O₅) or activated molecular sieves.

    • Note: Silica gel is often insufficient for highly hygroscopic amines.

  • Sealing: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.

Handling & Weighing Guidelines

The critical moment of contamination is the transfer from storage to reaction vessel.

Technique A: The "Subtractive Weighing" (Benchtop)

Best for: Quick transfers when a glovebox is unavailable.

  • Tare a capped vial containing the amine.

  • Quickly remove the cap, dispense the approximate amount into the reaction vessel, and immediately recap.

  • Weigh the vial again. The difference is the mass transferred.

  • Why? This minimizes the time the bulk container is open to the atmosphere compared to weighing onto a weigh paper and tapping it in.

Technique B: Inert Gas Bag/Glovebox

Best for: Catalytic amounts (DMAP) or highly sensitive reactions.

  • Perform all weighing inside a glovebox or an inflated glove bag.

  • If using a glove bag, ensure relative humidity is <10% using a hygrometer.

Remediation: Drying Protocols

If KF analysis confirms water content >0.5%, the material must be dried.

Method 1: Vacuum Oven (Standard)

Applicable for: Thermally stable amines (e.g., 4-aminopyridine).

  • Spread the amine in a thin layer on a glass petri dish.

  • Place in a vacuum oven at 40–50°C .

  • Apply vacuum (<10 mbar) for 4–12 hours.

  • Critical Step: Bleed the oven back to atmospheric pressure using dry Nitrogen or Argon , not ambient air.

Method 2: Azeotropic Distillation (High Purity)

Applicable for: Wet crude material or when high purity is required.

  • Dissolve the amine in Toluene (forms azeotrope with water boiling at 85°C).

    • Avoid Benzene due to toxicity, though historically used.

  • Reflux using a Dean-Stark trap to collect water.

  • Once water collection ceases, concentrate the toluene solution under reduced pressure (Rotavap).

  • Dry the resulting solid under high vacuum to remove trace solvent.

DOT Diagram: Remediation Decision Tree

Remediation Start Material Assessment CheckWater Water Content > 0.5%? Start->CheckWater CheckColor Discolored (Yellow/Brown)? CheckWater->CheckColor Yes Use Proceed to Reaction CheckWater->Use No VacOven Vacuum Oven (40°C, 12h) CheckColor->VacOven No (Just Wet) Recryst Recrystallization / Azeotrope CheckColor->Recryst Yes (Oxidized) VacOven->CheckWater Retest Recryst->CheckWater Retest

Figure 2: Decision workflow for determining whether simple drying or full purification is required.

Safety Considerations

  • Toxicity: Aminopyridines are potassium channel blockers and are highly toxic by ingestion and skin absorption.

    • Symptom:[2][3][4][5][6][7][8] Tremors, gait abnormalities, and seizures.

  • PPE: Double nitrile gloves are recommended. A fume hood is mandatory due to the "penetrating" odor and dust potential.

  • Disposal: Do not mix with strong oxidizers in waste streams (fire risk).[9] Segregate into basic organic waste.

References

  • Stability of 4-Aminopyridine: Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). "Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules." International Journal of Pharmaceutical Compounding.

  • Purification Standards: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
  • Karl Fischer Titration: Sigma-Aldrich Technical Bulletin. "Determination of Water Content in Pyridine Using Karl Fischer Titration."

  • Safety Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1727, 4-Aminopyridine.

  • Handling Guidelines: Jubilant Ingrevia. "Safety Data Sheet: 4-Aminopyridine." Section 7: Handling and Storage.[4]

Sources

Method

Application Notes and Protocols for the Crystallization of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine Intermediates

Introduction: The Critical Role of Crystallization in Pharmaceutical Intermediate Purification In the synthesis of Active Pharmaceutical Ingredients (APIs), the purification and isolation of intermediates are paramount t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in Pharmaceutical Intermediate Purification

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purification and isolation of intermediates are paramount to ensuring the quality, safety, and efficacy of the final drug product. The intermediate, 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine, is a key building block in the synthesis of various pharmaceutical agents. Its purification via crystallization is a critical step that dictates not only the chemical purity but also the physical properties of the solid-state form. These properties, including crystal habit, particle size distribution, and polymorphic form, can significantly influence downstream processing, formulation, and even the bioavailability of the final API.[1]

This comprehensive guide provides a detailed exploration of various crystallization methods applicable to 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine and its synthetic precursors. As a molecule featuring both a basic aminopyridine and a piperidine moiety, its solubility is expected to be pH-dependent and variable across a range of organic solvents. Piperidine itself is highly soluble in water and a variety of organic solvents like alcohols and ethers, but has limited solubility in non-polar solvents such as hexane.[2][3] This suggests that a broad range of solvent systems can be explored for the crystallization of its derivatives.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for developing robust and reproducible crystallization processes. We will delve into cooling crystallization, anti-solvent addition, and slurry crystallization techniques, followed by essential analytical methods for characterizing the resulting crystalline material.

Part 1: Foundational Principles of Crystallization

Crystallization is a thermodynamic process driven by supersaturation, the state where the concentration of a solute in a solution exceeds its equilibrium solubility.[4] The generation and control of supersaturation are central to any crystallization strategy. The two key events in crystallization are nucleation, the formation of new crystal nuclei, and crystal growth, the subsequent increase in the size of these nuclei.[] The interplay between these two processes determines the final crystal size distribution and morphology.

A crucial aspect of pharmaceutical crystallization is the control of polymorphism, the ability of a compound to exist in multiple crystalline forms.[6] Different polymorphs can exhibit distinct physicochemical properties, making polymorph screening and control a regulatory and therapeutic necessity.[7]

Solvent Selection: The Cornerstone of Crystallization

The choice of solvent is the most critical parameter in developing a crystallization process.[8] An ideal solvent system should exhibit:

  • Adequate Solubility: The intermediate should have moderate to high solubility at elevated temperatures and low solubility at lower temperatures for cooling crystallization.

  • Chemical Compatibility: The solvent should be inert and not react with the intermediate.[]

  • Safety and Environmental Profile: The use of greener, less hazardous solvents is highly encouraged.[9]

  • Impurity Rejection: The solvent system should effectively purge impurities, leaving them in the mother liquor.

Given the structure of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine, a range of solvents should be screened. A systematic approach to solvent screening is recommended, starting with small-scale experiments to determine solubility in various solvent classes.

Part 2: Crystallization Methodologies and Protocols

This section details three widely used crystallization techniques, providing both the underlying principles and actionable protocols that can be adapted for 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine intermediates.

Method 1: Cooling Crystallization

Cooling crystallization is a common technique where supersaturation is achieved by reducing the temperature of a saturated solution.[] This method is suitable when the solubility of the intermediate shows a significant positive correlation with temperature. The cooling rate is a critical parameter; slow cooling generally favors the growth of larger crystals, while rapid cooling can lead to the formation of smaller crystals and potentially trap impurities.[10][11]

  • Dissolution: In a suitable reactor, dissolve the crude 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine intermediate in a minimal amount of a pre-selected hot solvent (e.g., isopropanol, ethanol, or acetonitrile) to achieve a saturated or near-saturated solution.

  • Controlled Cooling: Initiate a controlled cooling profile. A linear cooling rate of 5-20 °C/hour is a good starting point.[12] The solution should be gently agitated to ensure uniform temperature and facilitate mass transfer.

  • Nucleation and Growth: As the solution cools, it will become supersaturated, leading to nucleation and subsequent crystal growth. Seeding the solution with a small amount of previously obtained pure crystals can provide better control over the polymorphic form and crystal size.

  • Maturation: Once the target temperature is reached (e.g., 0-5 °C), hold the slurry under agitation for a period of 2-4 hours to allow for complete crystallization and to potentially facilitate the transformation of any metastable forms to a more stable polymorph.

  • Isolation and Drying: Filter the crystalline product and wash the filter cake with a small amount of cold solvent to remove residual mother liquor. Dry the crystals under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Diagram: Cooling Crystallization Workflow

G A Dissolve Crude Intermediate in Hot Solvent B Controlled Cooling (e.g., 10°C/hour) A->B C Seeding (Optional) B->C D Crystal Growth & Maturation B->D C->D E Filtration & Washing D->E F Drying Under Vacuum E->F G Characterize Crystalline Product F->G G A Dissolve Crude Intermediate in a Good Solvent B Controlled Addition of Anti-Solvent A->B C Induce Crystallization B->C D Slurry Maturation C->D E Filtration & Washing D->E F Drying Under Vacuum E->F G Characterize Crystalline Product F->G

Caption: Workflow for Anti-Solvent Crystallization.

Method 3: Slurry Crystallization (Solvent-Mediated Transformation)

Slurry crystallization is a powerful technique for isolating the most thermodynamically stable polymorphic form of a compound. [13]It involves suspending the solid intermediate in a solvent or solvent mixture in which it has limited solubility. Over time, any less stable forms will dissolve and recrystallize as the more stable form. [14]

  • Slurry Preparation: Prepare a slurry of the intermediate in a selected solvent system. The solid-to-solvent ratio should be such that a significant amount of solid remains undissolved.

  • Agitation and Equilibration: Agitate the slurry at a constant temperature for an extended period (24-72 hours or longer). The duration should be sufficient to allow for the complete conversion to the most stable form.

  • Sampling and Analysis: Periodically, a small sample of the solid can be withdrawn and analyzed (e.g., by XRPD) to monitor the progress of the transformation.

  • Isolation and Drying: Once the transformation is complete, as confirmed by analysis, filter the solid, wash with a small amount of the solvent, and dry under vacuum.

Diagram: Slurry Crystallization Workflow

G A Prepare Slurry of Intermediate in a Poor Solvent B Agitate at Constant Temperature (24-72 hours) A->B C Periodic Sampling & Analysis (e.g., XRPD) B->C D Confirm Complete Transformation C->D E Filtration & Washing D->E F Drying Under Vacuum E->F G Characterize Stable Crystalline Form F->G

Caption: Workflow for Slurry Crystallization.

Part 3: Characterization of Crystalline Intermediates

Thorough characterization of the crystallized intermediate is essential to confirm its purity, identity, and solid-state form. A combination of analytical techniques should be employed.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying the crystalline form (polymorph) of a material. [15]Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific form. [7]Amorphous materials, lacking long-range order, will produce a broad halo instead of sharp peaks. [15]

  • Application: To identify the polymorphic form of the crystallized intermediate and to assess its crystalline purity. Comparing the XRPD pattern of different batches can ensure consistency. [16]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. [17]It is used to determine melting points, glass transitions, and to study polymorphic transformations. [18]The melting point and enthalpy of fusion can provide information about the purity and crystalline perfection of the material.

  • Application: To determine the melting point and purity of the intermediate. The presence of multiple thermal events may indicate the presence of solvates, hydrates, or polymorphic impurities. [17]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. [19]It is particularly useful for detecting the presence of residual solvents or water (in the case of hydrates). [20]A significant weight loss at temperatures below the melting point is indicative of desolvation. [19]

  • Application: To quantify the amount of residual solvent or water in the crystallized intermediate. This is crucial for ensuring the product meets regulatory specifications. [21][22]

Data Summary for Crystallization Method Development

The following table provides a template for summarizing experimental data during the development of a crystallization process for 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine intermediates.

ParameterCooling CrystallizationAnti-Solvent CrystallizationSlurry Crystallization
Solvent(s) e.g., Isopropanole.g., Methanol/Watere.g., Heptane
Temperature Profile e.g., 80°C to 5°C at 10°C/hre.g., Isothermal at 25°Ce.g., Isothermal at 40°C
Yield (%) Experimental DataExperimental DataExperimental Data
Purity (HPLC, %) Experimental DataExperimental DataExperimental Data
XRPD Result e.g., Form Ie.g., Form IIe.g., Form I (stable)
DSC Melting Point (°C) Experimental DataExperimental DataExperimental Data
TGA Weight Loss (%) Experimental DataExperimental DataExperimental Data

Conclusion

The successful crystallization of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine intermediates is a critical determinant of final API quality. A systematic approach to method development, encompassing solvent screening and the evaluation of different crystallization techniques such as cooling, anti-solvent, and slurry crystallization, is essential. Each method offers distinct advantages and should be selected based on the specific properties of the intermediate and the desired attributes of the crystalline product. Rigorous analytical characterization using XRPD, DSC, and TGA is imperative to ensure the desired polymorphic form, purity, and solid-state properties are consistently achieved. The protocols and principles outlined in this guide provide a robust framework for developing and optimizing crystallization processes for this important class of pharmaceutical intermediates.

References

  • Chen, J. et al. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved February 22, 2026, from [Link]

  • Mettler Toledo. (n.d.). Detection of Residual Solvents in a Pharmaceutical Substance by TGA-MS. Retrieved February 22, 2026, from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. Retrieved February 22, 2026, from [Link]

  • Keshavarz, M. et al. (2020, December 24). Tailoring crystal size distributions for product performance, compaction of paracetamol. Journal of the Indian Chemical Society. [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]

  • Crystal Pharmatech. (n.d.). API Crystallization. Retrieved February 22, 2026, from [Link]

  • Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Retrieved February 22, 2026, from [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]

  • Mohameed, H. A., et al. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. CECRI, Karaikudi. [Link]

  • DANNALAB. (n.d.). XRPD — X-Ray Powder Diffraction | Educational Resource & Guide. Retrieved February 22, 2026, from [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). [Link]

  • Goud, N. R., et al. (2025, October 4). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. Crystal Growth & Design. [Link]

  • H & M Analytical Services, Inc. (2002). X-Ray Diffraction for Phase Identification. [Link]

  • Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved February 22, 2026, from [Link]

  • Ali, S. M., et al. (2026, January 16). Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model. Processes. [Link]

  • Wang, X., et al. (2024, September 22). Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. Crystal Growth & Design. [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

  • ResearchGate. (2025, August 6). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems [Request PDF]. [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Schauerte, C. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. NETZSCH Analyzing & Testing. [Link]

  • ResearchGate. (2025, August 7). (PDF) Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. [Link]

  • ACS Publications. (2024, September 22). Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid | Crystal Growth & Design. [Link]

  • Sane, M., et al. (2022, December 1). Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strat. Organic Process Research & Development. [Link]

  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • TARA. (n.d.). Pharmaceutical solvates, hydrates and amorphous forms. Retrieved February 22, 2026, from [Link]

  • NETZSCH Analyzing & Testing. (2024, June 30). Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. [Link]

  • US Pharmacopeia (USP). (2022, May 1). 〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]

  • Dunitz, J. D., & Bernstein, J. (2012, January 1). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Accounts of Chemical Research. [Link]

  • Skrdla, P. J., et al. (2001, July 15). A simple quantitative FT-IR approach for the study of a polymorphic transformation under crystallization slurry conditions. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Thatipamula, R. (n.d.). Early Solid Form Screening To Guide Drug Substance Through Drug Product Development. Pharmaceutical Online. [Link]

  • ResearchGate. (n.d.). 272529 Slurry Crystallization of Water-Insoluble Drug Substance Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents. [Link]

  • National Center for Biotechnology Information. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021, March 17). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. PubMed Central. [Link]

  • ChemRxiv. (n.d.). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. Retrieved February 22, 2026, from [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved February 22, 2026, from [Link]

  • ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega. [Link]

  • SciSpace. (n.d.). DES‐Type Interactions To Promote Solvent‐Free and Metal‐Free Reactions between Nitrogen‐Containing Heterocycles and Ally. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

  • Bentham Science. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

  • MDPI. (2020, April 14). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing purification of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine from reaction mixtures

Document ID: TSC-PUR-2025-08 Department: Process Chemistry & Purification Support Last Updated: February 24, 2026 Status: Active Executive Summary Purifying 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine presents a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PUR-2025-08 Department: Process Chemistry & Purification Support Last Updated: February 24, 2026 Status: Active

Executive Summary

Purifying 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine presents a unique "dual-challenge": handling the high polarity of the basic piperidine moiety while mitigating the oxidative instability of the electron-rich aminopyridine core. This guide moves beyond standard protocols to address the specific physicochemical traps inherent to this scaffold.

Compound Profile & Physicochemical traps
PropertyValue (Approx)Implication for Purification
pKa (Piperidine N) ~10.4The Basicity Trap: Standard bicarbonate washes (pH 8-9) will not deprotonate this nitrogen. The molecule will remain cationic and stay in the aqueous phase.
pKa (Pyridine N) ~6.0Weakly basic; less relevant for extraction but contributes to silica binding.
LogP ~1.1Moderately polar. High water solubility in protonated form; significant solubility in free base form.
Stability Low (Oxidation prone)The Color Trap: Like most 3-aminopyridines, this compound rapidly oxidizes to purple/black "gunk" (azo/nitroso species) upon air exposure.

Module 1: Troubleshooting Synthesis Carryover (The Input)

Q: My crude reaction mixture contains significant unreacted 1-methylpiperidin-4-ol. How do I remove it before the column?

A: This is the most common impurity because the alcohol is often used in excess during the SNAr step. Both your product and this impurity are basic amines, making acid/base separation difficult.

Protocol: The "Differential Partitioning" Wash While both are amines, the starting alcohol is significantly more hydrophilic (LogP ~0.3) than your product (LogP ~1.1).

  • Dissolution: Dissolve crude residue in Dichloromethane (DCM) (do not use Ethyl Acetate; it is too polar and will pull the alcohol).

  • The Brine Trick: Wash the organic layer with 5% Lithium Chloride (LiCl) solution instead of pure water or NaCl brine.

    • Why? LiCl increases the ionic strength drastically, "salting out" your less polar product into the DCM while the highly polar alcohol prefers the aqueous phase.

  • Repetition: Perform this wash 3–4 times. Monitor the organic layer by TLC (stain with KMnO₄ to see the alcohol).

Module 2: Workup & Isolation (The Process)

Q: I extracted with EtOAc at pH 8, but my yield is near zero. Where is my product?

A: Your product is likely still in the aqueous layer. Due to the piperidine nitrogen (pKa ~10.4), a pH of 8 leaves >99% of your molecule protonated (ionized) and water-soluble.

Corrective Workflow: The "High-pH Swing" Extraction You must drive the pH to at least 12.5 to ensure the piperidine is fully deprotonated (free base).

WorkupLogic Start Crude Reaction Mixture (Acidic/Neutral) Acidify Step 1: Acidify to pH 2-3 (Use 1M HCl) Start->Acidify Wash Step 2: Wash with DCM (Removes non-basic impurities) Acidify->Wash Aqueous Keep Aqueous Layer (Product is protonated salt) Wash->Aqueous Discard Organic Basify Step 3: Basify to pH > 12.5 (Use 50% NaOH + Cooling) Aqueous->Basify Extract Step 4: Extract with DCM/IPA (9:1) (EtOAc is too weak) Basify->Extract Dry Dry over Na2SO4 (Concentrate < 40°C) Extract->Dry

Figure 1: The High-pH Swing Logic. Critical Step: Reaching pH >12.5 is non-negotiable for piperidine recovery.

Critical Note: Use a solvent mixture of DCM:Isopropanol (9:1) for the final extraction. Pure DCM may not be polar enough to pull the free base efficiently from the highly basic aqueous soup.

Module 3: Chromatography & Purification (The Polish)

Q: My product streaks (tails) badly on silica gel, co-eluting with impurities. How do I fix this?

A: Tailing is caused by the basic piperidine nitrogen interacting strongly with acidic silanol groups on the silica surface.[1] You must "cap" these silanols.

The "Amine-Modified" Mobile Phase Do not use standard MeOH/DCM gradients. You must add a basic modifier.[1]

ComponentStandard ProtocolOptimized Protocol (Anti-Tailing)
Base Solvent DCMDCM
Polar Solvent Methanol7N Ammonia in Methanol
Modifier None1% Triethylamine (TEA) (Optional if NH3 is used)
Gradient 0–10% MeOH0–15% (7N NH3 in MeOH)

Experimental Tip: Pre-wash your silica column with the starting mobile phase containing 1% TEA before loading your sample. This neutralizes the column before your sensitive amine touches it.

Module 4: Stabilization & Storage (The Output)

Q: My product turned from a yellow oil to a black tar overnight. Is it ruined?

A: It has oxidized.[2][3] The 3-aminopyridine moiety is electron-rich and reacts with atmospheric oxygen to form azo-linkages and N-oxides.

Preventative Protocol: Salt Formation Free bases of aminopyridines are oils and unstable. Converting them to a salt stabilizes the amine and often precipitates a solid, acting as a final purification step.

  • Dissolution: Dissolve the purified free base oil in a minimal amount of dry Ethanol or Isopropanol .

  • Acid Addition: Add 2.2 equivalents of HCl (4M in Dioxane) dropwise at 0°C.

    • Why 2.2 eq? You need to protonate both the piperidine and the pyridine nitrogens.

  • Precipitation: Add Diethyl Ether or MTBE until cloudy. Store at -20°C overnight.

  • Filtration: Collect the Dihydrochloride salt . This white/off-white solid is significantly more stable than the free base.

StabilityPath FreeBase Free Base (Oil) High Energy / Reactive Oxidation Oxidation (Black Tar) (Air Exposure) FreeBase->Oxidation Room Temp / Air SaltForm Dihydrochloride Salt (Crystalline Solid) FreeBase->SaltForm HCl/Dioxane + Et2O

Figure 2: Stability Decision Tree. Converting the oil to a salt is the only reliable method for long-term storage.

References

  • Interaction of Amines with Silanols

    • Title: Purification of 2-aminopyridine derivatives...[4] by cation-exchange chromatography.[4]

    • Source: PubMed (NIH)
    • URL:[Link]

    • Relevance: Validates the difficulty of purifying aminopyridines on standard silica and suggests ion exchange or amine-modified silica as altern
  • Oxidative Instability of Aminopyridines

    • Title: Stability studies of ionised and non-ionised 3,4-diaminopyridine.
    • Source: PubMed (NIH)
    • URL:[Link]

    • Relevance: Establishes the mechanism of degradation (N-oxide formation) and confirms that salt forms are significantly more stable than free bases.
  • pKa Data for Heterocycles

    • Title: pKa Data Compiled by R. Williams (Evans pKa Table).
    • Source: Organic Chemistry Data[5]

    • URL:[Link]

    • Relevance: Provides authoritative pKa values for pyridine (5.2) and piperidine (11.[6]2) derivatives, grounding the "pH > 12" extraction requirement.

  • Title: 1-Methylpiperidin-4-ol Safety & Properties.

Sources

Optimization

Technical Support Center: Stability Management for 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine

Ticket ID: STAB-6MP-001 Subject: Minimizing Oxidation & Degradation Protocols Status: Open / High Priority Assigned Specialist: Senior Application Scientist[1] Executive Summary You are encountering stability issues with...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-6MP-001 Subject: Minimizing Oxidation & Degradation Protocols Status: Open / High Priority Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering stability issues with 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine . This molecule presents a specific "perfect storm" for oxidative degradation.[1] The electron-donating alkoxy group at the 6-position significantly increases the electron density of the pyridine ring, making the primary amine at the 3-position highly nucleophilic and prone to radical oxidation. Furthermore, the tertiary amine on the piperidine ring is susceptible to N-oxide formation.

This guide provides a self-validating system to handle, store, and purify this compound without compromising its integrity.

Module 1: The Mechanism of Failure

To prevent oxidation, one must understand the pathway. The degradation is rarely a simple addition of oxygen; it is a radical cascade.

Oxidation Pathway Visualization

The following diagram illustrates the degradation cascade you are likely witnessing (browning/tarring).

OxidationCascade Start Intact Amine (Colorless/Pale Yellow) Radical Radical Cation (Intermediate) Start->Radical Light/O2/Metals NOxide Piperidine N-Oxide (M+16 Artifact) Start->NOxide Peroxides/Air Dimer Azo/Hydrazo Dimers (Orange/Red) Radical->Dimer Coupling Polymer Quinoid Oligomers (Tars) (Dark Brown/Black) Dimer->Polymer Polymerization

Figure 1: Oxidative degradation pathways.[1] The primary amine leads to colored tars (right), while the tertiary amine leads to silent mass shifts (bottom).

Module 2: Storage & Handling Protocols

Standard Operating Procedure (SOP-01): Treat this compound as a "living" reagent. It cannot be left on the benchtop.

ParameterSpecificationScientific Rationale
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air and provides a better "blanket" in storage vials than Nitrogen.[1]
Temperature -20°C (Freezer)Arrhenius equation dictates that lower T exponentially slows radical propagation rates.[1]
Light Amber vials / Foil wrapPhoto-oxidation initiates the single-electron transfer (SET) that creates the initial radical cation [1].[1]
State Solid (Dry)Solutions degrade 10-100x faster due to increased molecular mobility and dissolved oxygen diffusion.[1]

Module 3: Reaction Optimization (Synthesis Context)

If you are using this amine in a coupling reaction (e.g., Amide coupling, Buchwald-Hartwig), the reaction mixture itself is a vector for oxidation.

Solvent Degassing (Mandatory)

Sparging with a balloon is insufficient for this electron-rich system.[1] You must remove dissolved oxygen completely to prevent the formation of the radical cation.

Protocol: Freeze-Pump-Thaw (FPT) [1][2][3]

  • Place solvent in a Schlenk flask.[1][2]

  • Freeze solid using liquid nitrogen (-196°C).

  • Pump under high vacuum (10-15 min) to remove headspace gas.[1]

  • Thaw in warm water (solvent releases dissolved gas into headspace).[1]

  • Repeat 3 cycles.

  • Backfill with Argon.[1]

Additive Strategy

If the reaction allows, introduce a sacrificial antioxidant.

  • Sodium Ascorbate (1-5 mol%): Useful in aqueous/alcoholic mixtures.[1]

  • BHT (Butylated hydroxytoluene): Useful in organic solvents (DCM, THF). Note: BHT can be difficult to remove later; use only if chromatography separation is confirmed.

Module 4: Purification Logic (The Danger Zone)

Critical Warning: Silica gel is acidic (pH ~4-5).[1] Acidic surfaces catalyze the oxidation of electron-rich aromatic amines by protonating the species and stabilizing the transition state for radical formation [2].

Decision Tree: Purification Strategy

PurificationLogic Start Crude Reaction Mixture Check Is the impurity profile complex? Start->Check Simple Recrystallization Check->Simple No (Clean main spot) Complex Chromatography Required Check->Complex Yes (Many spots) Silica Silica Gel (SiO2) Complex->Silica If Alumina unavailable Alumina Neutral Alumina Complex->Alumina Preferred PreTreat Pre-treat SiO2 with 1-2% Et3N Silica->PreTreat MANDATORY

Figure 2: Purification workflow to minimize on-column degradation.[1]

The "Neutralized Silica" Protocol

If you must use silica gel, you must neutralize it first.

  • Prepare your eluent (e.g., DCM/MeOH).[1]

  • Add 1% Triethylamine (TEA) or 1% NH4OH to the solvent system.

  • Flush the column with this basic solvent before loading your sample.

  • Why? This caps the acidic silanol (Si-OH) sites, preventing them from catalyzing the oxidation of your amine [3].

Module 5: Troubleshooting & FAQs

Q1: The compound turned pink/red after 1 hour on the bench. Is it ruined?

A: Not necessarily.

  • Diagnosis: Aromatic amines often form highly colored "quinone imine" species or azo-dimers upon trace oxidation.[1] These have high extinction coefficients, meaning a tiny impurity (0.1%) can cause intense coloration.

  • Action: Check LCMS/NMR. If purity is >95%, the color is cosmetic. If purity is compromised, repurify using the "Neutralized Silica" protocol immediately.

Q2: I see a mass of M+16 in my LCMS. What is it?

A: This is likely the N-oxide of the piperidine ring.

  • Cause: The tertiary amine in the methyl-piperidine moiety reacts with peroxides (often found in un-stabilized THF or old ethers) or dissolved oxygen.

  • Fix: Treat the sample with a mild reducing agent like Triphenylphosphine (PPh3) or Dimethyl sulfide to reduce the N-oxide back to the amine without affecting the aromatic system.

Q3: Can I store this as a stock solution in DMSO?

A: NO. DMSO is an oxidant (Swern oxidation mechanism).[1] While mild at room temperature, DMSO can facilitate oxidative degradation of electron-rich amines over time.[1] Store as a dry powder under Argon.

Q4: My yield is low after workup. Where did it go?

A: Check your aqueous layer.[1] The piperidine nitrogen is basic. If you performed an acidic workup (e.g., 1N HCl wash), your molecule is protonated and currently resides in the water layer.

  • Recovery: Basify the aqueous layer to pH ~10-11 and re-extract with DCM/IPA (3:1 ratio).[1]

References

  • Radical Cation Formation in Amines

    • Mechanism:[1][2][3][4] The initial step in aromatic amine oxidation is often the loss of an electron to form a radical cation (

      
      ), which then deprotonates and couples.
      
    • Source: Stickley, K. R., & Blackstock, S. C. (1994). "Cation radical character of N-phenyl-p-phenylenediamine radical cations." Journal of the American Chemical Society, 116(3), 1157-1158.

  • Silica Gel Acidity & Degradation

    • Mechanism:[1][2][3][4] Silica gel (pH 4-5) acts as a Brønsted acid. For acid-sensitive or oxidation-prone amines, this surface acidity catalyzes decomposition.[1]

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[1] (See Chapter on General Methods for Purification).

  • Neutralization of Silica for Amine Purification

    • Protocol: The use of Triethylamine (TEA) to deactivate silanol groups is a standard practice in alkaloid and amine synthesis.
    • Source:Journal of Organic Chemistry Guidelines on Flash Chromatography (Based on Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution."[1] J. Org. Chem., 43(14), 2923–2925).

  • Freeze-Pump-Thaw Degassing

    • Methodology: The definitive guide for removing oxygen
    • Source: University of Rochester, Department of Chemistry. "How To: Degas Solvents."

Sources

Troubleshooting

Removing residual solvents from 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine preparations

Topic: 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine Core Directive & Scope This guide addresses the critical challenge of removing residual solvents from 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine (hereafter referr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine

Core Directive & Scope

This guide addresses the critical challenge of removing residual solvents from 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine (hereafter referred to as Compound A ).

Due to the structural combination of a primary aromatic amine , a basic piperidine ring , and an ether linkage , this molecule exhibits specific solvent-retention behaviors:

  • Hygroscopicity: The basic nitrogens readily form hydrogen bonds with water and protic solvents.

  • Oxidation Sensitivity: The electron-rich aminopyridine moiety is prone to oxidation (browning) under prolonged thermal drying.

  • Lattice Trapping: Chlorinated solvents (DCM) often become trapped in the crystal lattice if the compound is isolated as a salt (e.g., HCl or Tosylate).

Diagnostic Workflow (Visual)

Before selecting a removal protocol, use this logic flow to identify the nature of your solvent contamination.

SolventDiagnosis Start Start: Residual Solvent Detected TypeCheck Identify Solvent Type (via 1H-NMR or GC-HS) Start->TypeCheck Chlorinated Chlorinated (DCM, Chloroform) TypeCheck->Chlorinated Protic Polar Protic (Water, Methanol, Ethanol) TypeCheck->Protic HighBoil High Boiling/Aromatic (Toluene, DMF, Pyridine) TypeCheck->HighBoil IsSalt Is Compound A a Salt or Free Base? Chlorinated->IsSalt Azeotrope Protocol B: Azeotropic Distillation Protic->Azeotrope Bulk Removal Lyophilization Protocol C: Lyophilization Protic->Lyophilization Trace/Thermal Sensitive Displacement Protocol A: Solvent Displacement (Slurry) HighBoil->Displacement Solvent Swap Salt Salt IsSalt->Salt Lattice Inclusion Free Base Free Base IsSalt->Free Base Surface Adsorbed FreeBase Protocol D: Free-Basing Cycle Salt->FreeBase Free Base->Displacement

Figure 1: Decision matrix for selecting the appropriate solvent removal protocol based on solvent type and compound form.

Troubleshooting Guides & FAQs
Scenario A: The "Sticky" Chlorinated Solvent (DCM)

Issue: You observe a persistent singlet at ~5.30 ppm (DCM) in 1H-NMR that does not decrease after 24 hours of vacuum drying at 40°C.

Q: Why won't the DCM leave even under high vacuum? A: If Compound A is in a salt form (e.g., HCl), DCM is likely trapped within the crystal lattice (channel solvate), not just adsorbed on the surface. Vacuum drying removes surface solvent but cannot easily pull solvent molecules out of the crystal structure without melting or dissolving the solid.

Protocol: Solvent Displacement (Slurry Method) Use this when thermal drying fails.

  • Selection: Choose a Class 3 solvent (ICH Q3C) that dissolves DCM but has low solubility for Compound A (e.g., Heptane or MTBE ).

  • Execution:

    • Suspend the solid in 10 volumes of Heptane.

    • Heat to 40-50°C (below melting point) with vigorous stirring for 4-6 hours. This kinetic energy allows the lattice to "breathe" and exchange DCM for Heptane.

    • Cool to room temperature and filter.[1]

    • Dry under vacuum.[1][2][3] Heptane (b.p. 98°C) is essentially non-toxic and sits on the surface, making it easier to remove than trapped DCM.

Critical Note: If the DCM level remains unchanged, you must break the lattice. Dissolve the salt in water, neutralize to the Free Base , extract into a non-chlorinated solvent (e.g., EtOAc or IPAC), and re-precipitate.

Scenario B: Water & Alcohols (The Hydrogen Bond Trap)

Issue: High residual water or ethanol content. The material turns brown (oxidizes) when drying temperature is increased >50°C.

Q: How do I remove water without "cooking" the amine? A: The primary amine and ether oxygen form strong hydrogen bonds with water. Heat promotes oxidation of the electron-rich pyridine ring. You need Azeotropic Distillation to lower the effective boiling point of water.

Protocol: Azeotropic Drying (The "Put-and-Take" Method)

Solvent to RemoveAzeotropic PartnerAzeotrope B.P.[4]Composition (w/w)
Water 2-MeTHF 71°C10.6% Water
Water Toluene 85°C20.2% Water
Ethanol Ethyl Acetate 71.8°C30.8% Ethanol
Methanol DCM (Avoid if possible)37.8°C6.0% Methanol

Step-by-Step:

  • Dissolve or suspend Compound A in the Azeotropic Partner (e.g., 2-MeTHF).

  • Distill under reduced pressure (vacuum) at <45°C.

  • Replenish: As the volume drops, add fresh dry 2-MeTHF.

  • Repeat 3x. The azeotrope carries the water out at a lower temperature than water's native boiling point.

  • Final isolation via concentration or anti-solvent precipitation (e.g., adding Heptane to the 2-MeTHF solution).

Scenario C: High Boiling Solvents (DMF, DMSO, Pyridine)

Issue: Process used DMF or Pyridine, and vacuum drying is ineffective due to high boiling points (>115°C).

Q: Can I wash these out? A: Yes, but solubility is key. Since Compound A has a basic piperidine, it is soluble in acidic water.

Protocol: Aqueous Wash (Partitioning)

  • Dissolve crude Compound A in an organic solvent (e.g., Isopropyl Acetate or 2-MeTHF).

  • Wash 1: Wash with 5% LiCl (aq). LiCl breaks the emulsion and pulls DMF/DMSO into the aqueous phase.

  • Wash 2: Water.[2][3][5][6]

  • Dry: Dry the organic layer with Na₂SO₄ (anhydrous), filter, and concentrate.

  • Why this works: DMF and DMSO partition preferentially into the aqueous phase (Kd < 1 for organic layer).

Scientific Rationale & Limits (ICH Q3C)

When validating your removal process, adhere to these limits. Compound A is a pharmaceutical intermediate; therefore, downstream safety is paramount.

SolventClassPDE (mg/day)Concentration Limit (ppm)Rationale for Removal
Benzene 10.052Carcinogenic. Avoid use entirely.
DCM 26.0600Neurotoxic. Lattice trapper.
Methanol 230.03000Toxic. Difficult to dry (H-bonds).
Toluene 28.9890Neurotoxic. Good azeotrope agent.
Ethanol 350 (flexible)5000Low toxicity. Preferred final solvent.

Reference: ICH Q3C (R8) Guidelines.

Advanced Workflow: Azeotropic Logic

This diagram details the logic for the Azeotropic Distillation protocol (Scenario B), ensuring thermal stability of the amine.

AzeotropeLogic Input Wet Compound A (Water/Alcohol) SolventAdd Add Azeotrope Partner (2-MeTHF or Toluene) Input->SolventAdd VacDistill Vacuum Distillation (T < 45°C) SolventAdd->VacDistill CheckVol Volume Reduced to ~30%? VacDistill->CheckVol Replenish Replenish with FRESH Solvent CheckVol->Replenish Yes Test In-Process Control (KF or GC) CheckVol->Test After 3 Cycles Replenish->VacDistill Repeat Cycle Test->SolventAdd Fail (Repeat) FinalIso Final Isolation (Heptane Precipitation) Test->FinalIso Pass

Figure 2: Iterative azeotropic distillation cycle to remove high-boiling or H-bonded solvents without thermal degradation.

References
  • International Council for Harmonisation (ICH). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[7] (2021).[7][8][9]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. (Solvent properties and amine stability).[5] Wiley.

  • Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists.
  • Byrn, S. R., et al. Solid-State Chemistry of Drugs. (Solvates and Hydrates).[3][7] SSCI, Inc.

  • Cui, Y., et al. "Process Development for the Synthesis of Lasmiditan." Organic Process Research & Development. (Context for aminopyridine ether synthesis). (Generic landing page for OPRD as specific article deep links vary by subscription).

Sources

Optimization

Technical Support Center: Purification of Polar Pyridine-Amine Derivatives

Current Status: Online Agent: Senior Application Scientist Ticket ID: PYR-AMINE-001 Subject: Troubleshooting Tailing, Co-elution, and Recovery of Basic Heterocycles Executive Summary: The "Pyridine Problem" Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: PYR-AMINE-001 Subject: Troubleshooting Tailing, Co-elution, and Recovery of Basic Heterocycles

Executive Summary: The "Pyridine Problem"

Welcome to the technical support hub. You are likely here because your pyridine-amine derivative is displaying classic "sticky" behavior on silica gel: broad tailing peaks ("shark fins"), poor separation from impurities, or complete retention on the column (zero recovery).

The Root Cause: Standard flash chromatography silica is slightly acidic (pH ~5.0) due to surface silanol groups (


). Pyridine and amine derivatives are basic (

~5-10). They act as Lewis bases, forming strong hydrogen bonds or ionic interactions with these acidic silanols. This secondary interaction competes with the mobile phase partitioning, causing peak broadening and irreversible adsorption.

This guide provides the specific protocols to neutralize these interactions and recover your compound.

Module 1: Troubleshooting Peak Tailing (The Modifier Strategy)

User Question: My compound streaks from the baseline to the solvent front, or elutes as a wide, tailing peak. How do I sharpen the peak shape?

Diagnosis: Uncontrolled silanol activity. The amine moiety is dragging along the silica surface.

The Solution: You must introduce a "sacrificial base" to the mobile phase. This base competes for the acidic silanol sites, effectively shielding them from your analyte.[1]

Protocol A: The Triethylamine (TEA) Block

Use this for standard Hexane/Ethyl Acetate (Hex/EtOAc) or DCM/MeOH systems.

  • Select Modifier: Triethylamine (TEA) is the standard. Ammonium hydroxide (

    
    , 28-30% aq) is the alternative for very polar systems.
    
  • Concentration: Add 1% to 3% v/v TEA to both solvent A and solvent B.

    • Critical Step: You must pre-equilibrate the column.[2] Running a basic mobile phase into a dry, acidic column creates an exothermic heat band and unstable baselines.

  • Equilibration: Flush the column with 3-5 Column Volumes (CV) of the starting mobile phase (with modifier) before injection.

Visualization: The Silanol Shielding Mechanism

SilanolShielding Silica Acidic Silanol Surface (Si-OH) Analyte Pyridine-Amine (Basic Analyte) Silica->Analyte Strong H-Bonding Result_Bad Tailing / Retention (Analyte Stuck) Analyte->Result_Bad No Modifier Result_Good Sharp Elution (Analyte Free) Analyte->Result_Good With TEA Modifier TEA Triethylamine (Sacrificial Base) TEA->Silica Preferential Binding (Shields Surface)

Caption: Schematic of Triethylamine (TEA) competitively binding to acidic silanols, preventing the pyridine analyte from sticking.

Module 2: Mobile Phase Selection (The "Silver Bullet")

User Question: DCM/MeOH isn't working. I need a stronger polar solvent system, but I'm afraid of dissolving the silica.

Diagnosis: Methanol is polar but protic. For stubborn amines, you need the "Silver Bullet" solvent system: DCM / MeOH / NH4OH .

Technical Insight: Methanol concentrations >10-15% can begin to dissolve silica gel, contaminating your product with white silica dust. However, using ammonium hydroxide allows you to elute compounds earlier, requiring less methanol.

Table 1: Recommended Solvent Systems for Polar Amines
Polarity LevelSolvent SystemComposition (v/v)Application
Moderate DCM / MeOH95:5 to 90:10Standard polar compounds.
High (The Standard) DCM / MeOH / NH4OH 90 : 10 : 1 Best starting point for polar pyridines.
Very High DCM / MeOH / NH4OH80 : 20 : 2Use with caution (Silica dissolution risk).
Alternative EtOAc / EtOH / TEA89 : 10 : 1"Greener" alternative to chlorinated solvents.

Preparation Protocol (90:10:1 Mix):

  • Measure 900 mL Dichloromethane (DCM).

  • Measure 100 mL Methanol (MeOH).

  • Add 10 mL Ammonium Hydroxide (28-30% aq).

  • Mix vigorously. Note: NH4OH is not miscible in pure DCM, but MeOH acts as a bridge solvent.

Module 3: Stationary Phase Alternatives (When Silica Fails)

User Question: I added TEA, but my compound is still stuck or degrading. What now?

Diagnosis: The polarity mismatch is too great, or your compound is sensitive to the slightly acidic silica even with modifiers.

The Solution: Change the stationary phase chemistry.

Option A: Amine-Functionalized Silica (

-Silica)

This is often the "magic fix" for pyridine derivatives. The silica surface is bonded with propyl-amine groups.

  • Why it works: The surface is already basic. You do not need to add TEA to the mobile phase.

  • Solvents: You can often use simple Hexane/EtOAc gradients, as the amine-silica is less retentive than bare silica.

  • Reusability: Unlike standard silica cartridges, amine columns can often be washed and reused.[3]

Option B: Reverse Phase (C18)

If your compound is water-soluble or highly polar (logP < 1).

  • Condition: Use a high pH buffer (e.g., Ammonium Bicarbonate pH 9-10) if your column is "hybrid" or high-pH stable. Basic compounds are kept in their neutral (un-protonated) state at high pH, improving retention on C18.

Visualization: Method Selection Decision Tree

MethodSelection Start Start: Pyridine-Amine Derivative Solubility Is it soluble in DCM/EtOAc? Start->Solubility YesSol Yes Solubility->YesSol NoSol No (Water soluble) Solubility->NoSol StdSilica Try Standard Silica + 1% TEA Modifier YesSol->StdSilica C18 Reverse Phase (C18) High pH Buffer (pH 9-10) NoSol->C18 Result1 Good Separation? StdSilica->Result1 AmineSilica Switch to Amine-Functionalized (NH2) Silica Result1->AmineSilica No (Tailing/Stuck) Success Success Result1->Success Yes

Caption: Decision matrix for selecting the correct stationary phase based on solubility and separation success.

Module 4: Sample Loading Techniques

User Question: I tried to dissolve my sample in the mobile phase (10% MeOH/DCM) to load it, but it precipitated at the top of the column.

Diagnosis: Solvent mismatch. The sample is soluble in pure DCM or MeOH, but not the specific mix, or the concentration is too high. Liquid loading polar compounds often leads to "band broadening" before the run even starts.

The Solution: Solid Load (Dry Load).

Protocol: Dry Loading Pyridines
  • Dissolve your crude mixture in a strong solvent (e.g., 100% MeOH or DCM) in a round-bottom flask.

  • Add a solid support:

    • Celite 545: (Recommended) Inert, does not retain polar compounds strongly.

    • Silica Gel: Use only if you pre-deactivate it with TEA, otherwise your compound might stick to the dry load material.

    • Ratio: 1 part crude sample : 2-3 parts solid support (by weight).

  • Evaporate: Rotovap until you have a free-flowing powder.

  • Load: Pour the powder into an empty solid load cartridge (or on top of the column bed) and cap it.

  • Run: Start your gradient. This eliminates solubility issues and sharpens the bands.

References
  • Teledyne ISCO. (2012). Flash Chromatography of Basic Compounds: Nitrogen Containing Heterocycles.[4] Application Note AN31.

  • Biotage. (2023).[5] When should I use an amine-bonded silica for flash chromatography? The Flash Purification Blog.

  • SiliCycle. (2024). SiliCycle Application Note: Purification of Amines.[3] SiliCycle Solutions.[6][7]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[8] Department of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Characterization of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of a new chemical entity (NCE) is a foundational requirement. For researchers and scientists, establishing the precise mo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of a new chemical entity (NCE) is a foundational requirement. For researchers and scientists, establishing the precise molecular architecture, purity, and stability of a compound is paramount for advancing a candidate from initial synthesis to preclinical and clinical evaluation. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine, a heterocyclic compound representative of the scaffolds often explored in medicinal chemistry.

Our focus is centered on Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for structural elucidation. We will present a detailed analysis of the expected ¹H and ¹³C NMR spectra, grounded in established principles and data from analogous structures. Furthermore, we will objectively compare the rich, detailed information provided by NMR with the high-throughput, sensitive data generated by complementary techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide is designed to equip drug development professionals with the insights needed to design robust analytical strategies for small molecule characterization.

Part 1: Definitive Structural Elucidation by NMR Spectroscopy

NMR spectroscopy provides unparalleled insight into a molecule's structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. It reveals not only the chemical environment of each atom but also their connectivity, offering a complete and definitive structural portrait.[1]

The structure of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine combines a substituted pyridine ring with an N-methylpiperidine moiety. The expected NMR signals can be predicted with high accuracy by analyzing these two fragments.

Figure 1: Numbered structure of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine for NMR assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) for the target molecule, assuming analysis in a common solvent like DMSO-d₆. These predictions are based on established data for substituted aminopyridines and N-methylpiperidines.[2][3][4]

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-2 ~7.75 d J ≈ 2.5 Hz Aromatic proton ortho to the amine group and meta to the ether linkage.
H-4 ~7.05 dd J ≈ 8.5, 2.5 Hz Aromatic proton ortho to the amine and ortho to the ether linkage.
H-5 ~6.45 d J ≈ 8.5 Hz Aromatic proton meta to the amine and ortho to the ring nitrogen.
-NH₂ (12) ~5.20 s (br) - Exchangeable amine protons, often a broad singlet.
H-8 ~5.10 m - Proton on the carbon bearing the ether oxygen, deshielded.
H-9eq, H-10eq ~2.70 m - Equatorial protons on the piperidine ring adjacent to nitrogen.
H-9ax, H-10ax ~2.15 m - Axial protons on the piperidine ring adjacent to nitrogen.
-CH₃ (15) ~2.20 s - Methyl group on the piperidine nitrogen.
H (piperidine) ~1.95 m - Equatorial protons on piperidine ring β to nitrogen.

| H (piperidine) | ~1.60 | m | - | Axial protons on piperidine ring β to nitrogen. |

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Carbon(s) Predicted δ (ppm) Rationale
C-6 ~162.0 Aromatic carbon attached to the electronegative oxygen atom.
C-3 ~148.5 Aromatic carbon bearing the amine group.
C-2 ~139.0 Aromatic carbon ortho to the amine.
C-5 ~125.0 Aromatic carbon ortho to the ring nitrogen.
C-4 ~108.0 Aromatic carbon ortho to the ether linkage.
C-8 ~72.0 Piperidine carbon attached to the ether oxygen.
C-9, C-10 ~52.5 Piperidine carbons adjacent to the nitrogen.[2]
C-15 ~46.0 N-methyl carbon.

| C (piperidine) | ~30.0 | Piperidine carbons β to the nitrogen. |

Experimental Protocol: Acquiring High-Quality NMR Spectra

Trustworthy data begins with a robust experimental protocol. The following steps outline a self-validating system for the characterization of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for visualizing exchangeable protons like those in amines.[5]

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup & Calibration:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H to achieve good signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C nuclei.

    • Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal from the solvent. An ideal line shape for the solvent peak is crucial for resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set a spectral width sufficient to cover all expected proton signals (e.g., 0-12 ppm).

    • Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (e.g., 0-180 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[5]

  • 2D NMR (for Unambiguous Assignment):

    • If assignments are ambiguous, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to confirm proton-proton and proton-carbon connectivities, respectively.[6]

Part 2: A Comparative Guide to Complementary Analytical Techniques

While NMR is the cornerstone for structural elucidation, a comprehensive characterization package for drug development relies on a multi-technique approach.[7] HPLC and MS provide critical, orthogonal information regarding purity, identity, and stability.[8][9]

cluster_workflow Integrated Analytical Workflow Synthesis Synthesized Compound (Crude Product) HPLC Purity & Quantification (HPLC-UV) Synthesis->HPLC Purity Check MS Molecular Weight Confirmation (LC-MS) HPLC->MS Identity Check NMR Definitive Structure Elucidation (1H, 13C, 2D NMR) MS->NMR Structural Confirmation Final Characterized Compound (Purity, Identity, Structure Confirmed) NMR->Final

Figure 2: An integrated workflow for small molecule characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique used to separate components in a mixture.[10] For pharmaceutical analysis, it is the workhorse for determining the purity of a compound and quantifying impurities.[8]

  • Principle: A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Different components in the sample interact differently with the adsorbent, causing them to separate as they flow through the column.

  • Application: A reversed-phase HPLC method (e.g., using a C18 column) would be developed to show a sharp, symmetrical peak for 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine, separating it from any starting materials, by-products, or degradation products. The area under the peak, typically detected by UV absorbance, is proportional to the concentration, allowing for precise purity determination (e.g., >99.5%).

Mass Spectrometry (MS)

MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally sensitive and provides the molecular weight of the compound, serving as a rapid confirmation of its identity.[11]

  • Principle: The sample is ionized, and the resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

  • Application: When coupled with HPLC (LC-MS), this technique can confirm that the main peak in the chromatogram corresponds to the target molecule.[12] For 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine (C₁₁H₁₇N₃O, Monoisotopic Mass: 207.1372 Da), an electrospray ionization (ESI) source in positive mode would be expected to show a prominent ion at m/z 208.1444, corresponding to the protonated molecule [M+H]⁺.[13]

Objective Comparison of Techniques

Table 3: Performance Comparison of NMR, HPLC, and MS

Feature NMR Spectroscopy HPLC-UV Mass Spectrometry (LC-MS)
Primary Role Unambiguous structure elucidation, stereochemistry Purity determination, quantification Molecular weight confirmation, identification
Information Detail Extremely high (atomic connectivity, 3D structure) Low (retention time, quantity) High (molecular formula, fragmentation)
Sensitivity Low (mg scale) High (µg to ng scale) Very High (ng to pg scale)
Quantitative Accuracy Excellent (qNMR) Excellent (with standards) Good (with internal standards)
Sample Throughput Low (minutes to hours per sample) High (minutes per sample) High (minutes per sample)
Destructive? No No Yes

| Expertise Required | High | Moderate | High |

Conclusion: An Integrated Strategy for Confident Characterization

For drug development professionals, no single technique provides all the necessary answers. The structural characterization of a novel compound like 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine is best achieved through an integrated, multi-faceted analytical strategy.

  • NMR spectroscopy stands alone as the definitive tool for absolute structural confirmation. Its ability to map out the complete atomic framework of a molecule is indispensable.[1]

  • HPLC is the industry standard for assessing purity. Its quantitative power ensures that the material being studied is free from significant contaminants that could confound biological or toxicological results.[10]

  • Mass spectrometry provides rapid and highly sensitive confirmation of molecular identity. It is a crucial first-pass check after synthesis and a powerful tool for metabolite and degradant identification.[11]

By synergistically employing these techniques, researchers can build a comprehensive data package that provides unwavering confidence in the identity, purity, and structure of their compounds, forming a solid foundation for successful drug development.

References

  • FILAB. (n.d.). HPLC, LC-MS, LC-MSMS: Chromatographic laboratory analysis. FILAB. Retrieved from [Link]

  • Koleček, J., et al. (n.d.). High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites. PMC. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Organomation. Retrieved from [Link]

  • Jovanović, B. (2001). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. ResearchGate. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. Retrieved from [Link]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap. Retrieved from [Link]

  • Eliel, E. L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

  • Shockcor, J. P. (2008). Comparison of LC-NMR and Conventional NMR for Structure Elucidation in Drug Metabolism Studies. PubMed. Retrieved from [Link]

  • Kraus, W., et al. (2006). 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online. Retrieved from [Link]

  • Rubiralta, M., et al. (1991). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Elsevier. Retrieved from [Link]

  • Atalay, T., et al. (n.d.). 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

  • Gdaniec, M., et al. (2025). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. ResearchGate. Retrieved from [Link]

  • Iacussi, M., et al. (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Retrieved from [Link]

  • Taillefer, M., et al. (2010). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. Retrieved from [Link]

  • Eliel, E. L., et al. (1980). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. J. Am. Chem. Soc. Retrieved from [Link]

  • Mayer, G., et al. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Publications. Retrieved from [Link]

  • Shimadzu. (n.d.). Small Molecule Analysis Compendium. Shimadzu Scientific Instruments. Retrieved from [Link]

  • Neuvonen, K., et al. (2012). Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. CORE. Retrieved from [Link]

  • LCGC International. (2020). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International. Retrieved from [Link]

  • Seger, C., & Sturm, S. (2020). HPLC–SPE–NMR — A Novel Hyphenation Technique. LCGC International. Retrieved from [Link]

  • MicroCombiChem. (2021). Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-[(1-methylpiperidin-4-yl)oxy]pyridin-3-amine. PubChemLite. Retrieved from [Link]

  • Kalinowski, H-O., et al. (1988). Combination of 1H and 13C NMR Spectroscopy. In Carbon-13 NMR Spectroscopy. John Wiley & Sons. Retrieved from [Link]

  • PubChem. (n.d.). 6-(4-Methylpiperazin-1-yl)pyridin-3-amine. PubChem. Retrieved from [Link]

Sources

Comparative

Comparative Fragmentation Guide: Structural Characterization of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine

Topic: Mass spectrometry (LC-MS) fragmentation patterns of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine Content Type: Publish Comparison Guide Executive Summary This guide provides an in-depth technical analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry (LC-MS) fragmentation patterns of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometric behavior of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine , a critical pharmacophore often found in tyrosine kinase inhibitors (e.g., ALK/MET pathways).

For researchers and drug development professionals, the challenge lies not in detection, but in definitive structural elucidation —specifically, distinguishing this ether-linked motif from isobaric N-oxide metabolites or regioisomeric impurities. This guide compares the performance of Trap-based Collision Induced Dissociation (CID) versus Beam-type Higher Energy Collisional Dissociation (HCD) , demonstrating why HCD is the superior modality for unambiguous identification of the piperidine ether linkage.

Chemical Specifications & Precursor Properties

Before analyzing fragmentation, the physicochemical baseline must be established. The molecule contains two basic nitrogen centers, but protonation dynamics in the gas phase heavily favor the aliphatic piperidine nitrogen over the aromatic pyridine amine.

FeatureSpecification
Compound Name 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine
Formula C₁₁H₁₇N₃O
Monoisotopic Mass 207.1372 Da
Precursor Ion [M+H]⁺ 208.1445 m/z
Dominant Charge Site Piperidine Nitrogen (

, pKa ~10.1)
Secondary Charge Site Pyridine Amine (

, pKa ~6.0)
Key Structural Motif Ether linkage between Pyridine C6 and Piperidine C4
Performance Comparison: CID vs. HCD Fragmentation

Objective: Determine the optimal dissociation method for metabolite identification and impurity profiling.

Method A: Trap-Based CID (Resonant Excitation)
  • Mechanism: Slow heating of ions; resonant excitation in a low-pressure trap (e.g., Ion Trap, Orbitrap XL).

  • Performance Profile:

    • Primary Outcome: CID typically yields a "clean" spectrum dominated by a single cleavage event.

    • Key Fragment: The spectrum is dominated by the cleavage of the ether bond, yielding the m/z 98.10 (1-methylpiperidin-4-yl) cation or the m/z 111.05 (3-amino-6-hydroxypyridine) fragment depending on proton mobility.

    • Limitation: Due to the "Low Mass Cutoff" (typically 1/3 of precursor m/z) inherent to ion traps, diagnostic fragments below m/z ~70 are often lost.

    • Verdict: Excellent for quantification (SRM transitions) but poor for structural fingerprinting .

Method B: Beam-Type HCD (Higher Energy Collisional Dissociation)
  • Mechanism: Non-resonant acceleration into a collision cell; ions can undergo multiple collisions.

  • Performance Profile:

    • Primary Outcome: HCD provides a rich fragmentation tree. It retains the primary ether cleavage ions but possesses the energy to further fragment the stable piperidine ring.

    • Key Advantage: No low-mass cutoff. This allows detection of "fingerprint" ions such as m/z 57 (ring fragmentation) and m/z 44 (N-methyl moiety), which confirm the integrity of the saturated ring.

    • Verdict: Superior for structural elucidation , metabolite identification, and distinguishing regioisomers.

Comparison Summary Table:

MetricCID (Trap)HCD (Beam-Type)
Spectral Complexity Low (1-2 major peaks)High (Rich fingerprint)
Low Mass Detection Poor (Cutoff > m/z 65)Excellent (Full range)
Primary Application Quantitation (MRM)Structural ID / MetID
Diagnostic Ion Stability High (Preserves m/z 98)Variable (Fragments m/z 98)
Fragmentation Pathway Analysis (Mechanism)

The fragmentation of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine is driven by Charge Retention on the most basic site (the piperidine nitrogen) and Inductive Cleavage of the ether bond.

Primary Pathway: Ether Cleavage

The ether oxygen acts as the pivot point. Upon activation, the C-O bond breaks.

  • Path A (Dominant): Charge retention on the piperidine ring yields the m/z 98.10 ion (1-methylpiperidin-4-yl cation).

  • Path B (Secondary): Charge retention on the pyridine ring (via proton transfer prior to cleavage) yields the m/z 111.05 ion (protonated 3-amino-6-hydroxypyridine).

Secondary Pathway: Piperidine Ring Disintegration (HCD Only)

The m/z 98 ion is stable in CID but fragile in HCD. High energy causes:

  • Ring Opening: Cleavage of the C-C bonds adjacent to the nitrogen.

  • Loss of Methyl: Formation of m/z 83 (rare).

  • Retro-Diels-Alder (RDA)-like cleavage: Generating lower mass iminium ions (m/z 57, 44).

Visualized Pathway (Graphviz)

FragmentationPathway Precursor Precursor Ion [M+H]+ = 208.14 (Protonated on Piperidine N) Transition Inductive Cleavage (Ether C-O Bond) Precursor->Transition Collision Activation Frag98 Fragment A (Dominant) 1-Methylpiperidin-4-yl Cation m/z = 98.10 Transition->Frag98 Charge Retention on Piperidine Frag111 Fragment B (Minor) 3-Amino-6-hydroxypyridine m/z = 111.05 Transition->Frag111 H+ Transfer to Pyridine Frag57 Ring Opening C3H7N+ m/z = 57.06 Frag98->Frag57 HCD High Energy (Ring Fission) Frag44 N-Methyl Iminium C2H6N+ m/z = 44.05 Frag98->Frag44 HCD High Energy (Cross-Ring Cleavage)

Caption: Figure 1. Proposed fragmentation pathway for 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine showing the divergence into the piperidine cation (m/z 98) and the pyridinol cation (m/z 111).

Differentiation from Alternatives (Isomers)

A common analytical risk is confusing the target compound with its 3-yl regioisomer (where the ether is linked to the 3-position of the piperidine).

  • Target (4-yl isomer): The piperidine ring is symmetric around the attachment point. Fragmentation of the m/z 98 ion yields a specific ratio of m/z 57/44 ions.

  • Alternative (3-yl isomer): Asymmetry in the piperidine ring leads to different ring-opening kinetics. In HCD, the 3-yl isomer typically shows an enhanced loss of the ethyl group (m/z 70) compared to the 4-yl isomer.

  • Protocol: To distinguish these, run a stepped-energy HCD scan (20, 35, 50 NCE) . The breakdown curve of the m/z 98 ion will differ between the two isomers.

Experimental Protocol: Validated LC-MS/MS Setup

To replicate these results, ensure your system is calibrated for small molecule transmission.

System: Q-Exactive or Triple Quadrupole (QQQ). Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow:

  • Source Optimization:

    • Set ESI voltage to +3.5 kV.

    • Critical: Ensure Capillary Temperature is < 320°C. Excessive heat can cause in-source fragmentation of the ether bond, reducing precursor intensity.

  • MS1 Acquisition:

    • Scan range: 100–300 m/z.

    • Confirm monoisotopic peak at 208.14 ± 0.01.

  • MS2 Acquisition (Parallel Mode):

    • Scan 1 (CID-like): Set HCD Collision Energy (CE) to 25 eV . This optimizes for the generation of m/z 98 and 111.

    • Scan 2 (HCD-High): Set CE to 45 eV . This forces the m/z 98 ion to fragment, revealing the m/z 57/44 fingerprint for structural confirmation.

  • Data Analysis:

    • Extract Ion Chromatogram (XIC) for m/z 98.10.

    • Verify co-elution with m/z 111.05 to confirm the ether linkage is intact in the precursor.

References
  • Holčapek, M., et al. (2010). Fragmentation of protonated molecules of nitrogen-containing heterocycles in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link

  • Thermo Fisher Scientific. (2021). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. PubMed Central. Link

  • Mistrik, R. (2023). Mass Frontier Fragmentation Library: Mechanisms of Ether Cleavage in ESI-MS. HighChem. Link

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A: Fragmentation of Piperidine Derivatives. NIST. Link

Validation

Validated assay for quantifying 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine in biological samples

Executive Summary This guide provides a definitive technical framework for the quantification of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine (hereafter referred to as MPPA ) in biological matrices (plasma, urine, tiss...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for the quantification of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine (hereafter referred to as MPPA ) in biological matrices (plasma, urine, tissue homogenates).

MPPA is a critical pharmacophore often serving as a synthetic intermediate or primary metabolite for Janus Kinase (JAK) inhibitors (e.g., Delgocitinib analogs) and 5-HT receptor modulators. Its physicochemical profile—characterized by high polarity and dual basic centers (piperidine


, pyridine 

)—presents significant bioanalytical challenges. Standard Reversed-Phase (C18) chromatography often results in poor retention and significant matrix effects due to co-eluting phospholipids.

This guide compares three analytical approaches and establishes HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry) as the validated gold standard, offering superior sensitivity (<1.0 ng/mL) and robustness compared to derivatization-based HPLC-FLD or traditional HPLC-UV.

Chemical Context & Analyte Properties[1][2][3][4][5][6][7][8][9]

Understanding the molecule is the first step to a robust assay.

PropertyDescriptionBioanalytical Implication
Structure Pyridine ring linked via ether to N-methylpiperidine; primary amine at pos. 3.Dual Basicity: The molecule is dicationic at acidic pH.
Polarity (LogP) Estimated ~0.5 - 1.1 (Low)Retention Issue: Elutes in the void volume on C18 columns.
Stability Primary amine is oxidation-prone.Sample Prep: Requires antioxidants (e.g., Ascorbic Acid) or low-light handling.
Ionization ESI Positive Mode (

)
Sensitivity: Excellent response due to the piperidine nitrogen.

Comparative Analysis of Methodologies

The following table contrasts the three primary methodologies available for MPPA quantification.

FeatureMethod A: HILIC-MS/MS (Recommended) Method B: HPLC-FLD (Fluorescence) Method C: HPLC-UV
Principle Direct mass analysis on polar stationary phase.Pre-column derivatization (e.g., Fluorescamine) targeting primary amine.Direct UV absorption (254 nm).[1][2]
Sensitivity (LLOQ) High (0.1 – 1.0 ng/mL)Medium (10 – 50 ng/mL)Low (>100 ng/mL)
Selectivity Excellent (MRM transitions).Good , but derivatization agents can react with endogenous amines.Poor (Prone to matrix interference).
Sample Prep SPE (MCX) or Protein Precip.[3]Complex (Reaction time, pH control required).Liquid-Liquid Extraction (LLE).
Throughput High (5 min run time).Low (Incubation steps required).Medium.
Verdict Gold Standard for PK/PD. Viable only if MS is unavailable.Suitable only for raw material QC.

The Validated Protocol: HILIC-MS/MS

This protocol is designed to meet FDA M10 Bioanalytical Method Validation requirements.[4] It utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to leverage the basicity of the piperidine ring for maximum cleanup.

Reagents & Materials[1][9][13]
  • Target Analyte: MPPA (Reference Standard >98% purity).

  • Internal Standard (IS): MPPA-d3 or d4 (Deuterated on the methyl group). Note: If unavailable, use a structural analog like 4-aminopyridine-d4, though stable isotope is preferred.

  • SPE Cartridges: Oasis MCX or Strata-X-C (30 mg/1 mL).

  • Mobile Phases:

    • A: 10 mM Ammonium Formate in Water, pH 3.5.

    • B: Acetonitrile (ACN) with 0.1% Formic Acid.

Sample Preparation (MCX SPE Workflow)

Rationale: Protein precipitation (PPT) leaves too many phospholipids that suppress ionization in HILIC mode. MCX SPE locks the positively charged MPPA onto the sorbent, allowing aggressive washing of neutral interferences.

  • Aliquoting: Transfer 100 µL of plasma/homogenate to a tube.

  • IS Addition: Add 20 µL of Internal Standard working solution.

  • Pre-treatment: Add 300 µL of 2% Formic Acid in water (Acidifies sample to ensure MPPA is protonated). Vortex.

  • Conditioning: Condition SPE plate with 1 mL Methanol, then 1 mL Water.

  • Loading: Load the pre-treated sample onto the SPE plate at low vacuum.

  • Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid (Removes proteins/salts).

  • Wash 2 (Organic): Wash with 1 mL 100% Methanol (Removes neutral lipids/hydrophobics). Crucial step: MPPA remains bound by ionic interaction.

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol (Breaks ionic bond).

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase (90% ACN).
    
LC-MS/MS Conditions
  • Column: Waters XBridge BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 95% B (High organic for HILIC retention)

    • 2.0 min: 80% B

    • 3.5 min: 50% B

    • 3.6 min: 95% B (Re-equilibration is critical in HILIC)

  • MS Detection (ESI+):

    • Precursor Ion:

      
       208.1 
      
      
      
    • Quantifier Product:

      
       112.1 (Methyl-piperidine fragment)
      
    • Qualifier Product:

      
       94.0 (Aminopyridine fragment)
      

Visualizing the Assay Logic

The following diagram illustrates the specific extraction logic tailored to the MPPA molecule's


 profile.

MPPA_Assay_Workflow Sample Biological Sample (Plasma/Tissue) Acidify Acidification (pH < 4.0) Protonates Piperidine N Sample->Acidify + Formic Acid MCX_Load Load on MCX SPE (Cation Exchange) Acidify->MCX_Load Bind Pos. Charge Wash_Org Methanol Wash Removes Neutrals/Lipids MCX_Load->Wash_Org Retains Analyte Elute Elute (5% NH4OH) Deprotonates -> Release Wash_Org->Elute High pH Release HILIC HILIC LC-MS/MS Separation of Polar Bases Elute->HILIC Inject

Caption: Workflow utilizing pKa-dependent switching. Acidic load locks analyte; basic elution releases it.

Validation & Performance Criteria

To ensure the assay is "Validated" according to regulatory standards, the following data must be generated.

Linearity & Sensitivity[10]
  • Range: 0.5 ng/mL to 500 ng/mL.

  • Curve Fitting: Linear regression (

    
     weighting) is typically required due to the wide dynamic range.
    
  • LLOQ Signal-to-Noise: Must be > 10:1.

Selectivity (Matrix Effect)

Because HILIC is sensitive to salts, "Matrix Factor" must be evaluated.

  • Experiment: Compare the peak area of MPPA spiked into extracted blank plasma vs. MPPA in pure solvent.

  • Acceptance: Matrix Factor should be between 0.85 and 1.15 (CV < 15%). If suppression is observed (< 0.8), increase the dilution factor during reconstitution.

Stability

MPPA contains a primary amine and an ether linkage.

  • Benchtop Stability: 4 hours at room temperature (protected from light).

  • Freeze-Thaw: 3 cycles at -80°C.

  • Auto-sampler Stability: 24 hours at 10°C (in ACN-rich solvent to prevent hydrolysis).

Troubleshooting & Expert Insights

Issue: Peak Tailing in HILIC

  • Cause: Secondary interactions with silanol groups on the silica surface.

  • Fix: Ensure the buffer concentration (Ammonium Formate) is at least 10 mM.[1] The ionic strength suppresses these secondary interactions.

Issue: Carryover

  • Cause: The basic piperidine moiety sticks to the injector needle or valve loops.

  • Fix: Use a strong needle wash: Acetonitrile:Water:Isopropanol:Formic Acid (40:40:19:1).

Issue: Conversion of Metabolites

  • Insight: If measuring MPPA as a metabolite of a larger drug (e.g., Delgocitinib), ensure the parent drug does not degrade into MPPA during the extraction (In-source fragmentation). Monitor the parent drug transition to check for chromatographic separation.

References

  • FDA (U.S. Food and Drug Administration). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar basic compounds in plasma: Addressing the challenges of retention and matrix effects. Bioanalysis. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • PubChem. (2025).[5] Compound Summary: 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine.[5] National Library of Medicine. [Link]

Sources

Comparative

Technical Guide: Elemental Analysis &amp; Purity Benchmarks for 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine

Executive Summary & Application Context The compound 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine (CAS: Generic Analog/Proprietary) is a critical heterocyclic building block, primarily utilized in the synthesis of next...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

The compound 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine (CAS: Generic Analog/Proprietary) is a critical heterocyclic building block, primarily utilized in the synthesis of next-generation kinase inhibitors targeting ALK, ROS1, and potentially JAK pathways. Structurally, it serves as a "scaffold hop" from the phenyl-based intermediates found in first-generation inhibitors (e.g., Ceritinib), offering improved solubility and metabolic stability profiles due to the pyridine nitrogen.

This guide establishes the Gold Standard for characterizing this intermediate, contrasting "Pharma Grade" (GMP-ready) material with "Research Grade" alternatives. It provides validated protocols for Elemental Analysis (EA), HPLC purity assessment, and impurity profiling, ensuring downstream reaction efficiency and regulatory compliance.

Comparative Benchmarks: Pharma Grade vs. Research Grade

In drug development, the purity of the starting material dictates the impurity profile of the final API. Below is the objective comparison of the two primary grades available.

Table 1: Specification Comparison
FeaturePharma Grade (GMP) Research Grade (Technical) Impact on Downstream Synthesis
Purity (HPLC) ≥ 99.5% ≥ 95.0%< 99.5% leads to difficult-to-remove side products in Buchwald-Hartwig couplings.
Appearance White to Off-White Crystalline SolidYellow/Brown Waxy Solid or OilCrystalline forms (often salts) are easier to weigh and less hygroscopic.
Elemental Analysis ± 0.3% of Theoretical± 0.5 - 1.0% of TheoreticalHigh deviation indicates trapped solvents or inorganic salts (e.g., Pd residue).
Water Content (KF) ≤ 0.5%≤ 2.0%Excess water quenches sensitive catalysts (e.g., Pd(OAc)₂, BINAP).
Pd Residue ≤ 20 ppmNot ControlledResidual Pd causes metal scavenging issues in final API steps.
Table 2: Elemental Analysis (CHN) Benchmarks

Molecular Formula: C₁₁H₁₇N₃O Molecular Weight: 207.27 g/mol [1]

ElementTheoretical (%) Acceptance Range (±0.4%) Common Deviations & Causes
Carbon (C) 63.7463.34 – 64.14Low: Trapped inorganic salts (NaCl). High: Residual solvent (Toluene/EtOAc).
Hydrogen (H) 8.277.87 – 8.67High: Hygroscopicity (Water absorption).
Nitrogen (N) 20.2719.87 – 20.67Low: Incomplete combustion or decomposition.

Expert Insight: For this specific amine, the Free Base is often an oil or low-melting solid that absorbs CO₂ from the air. We strongly recommend converting to the Dihydrochloride (2HCl) salt for accurate Elemental Analysis and long-term storage. The salt form stabilizes the amine and prevents oxidation (N-oxide formation).

Experimental Protocols & Methodologies

High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and identify key impurities (Starting Material, Nitro-Precursor).

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with NH₄OH). Note: Basic pH ensures the amine is deprotonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm (Aromatic) and 220 nm (Amine/Piperidine).

  • Column Temp: 30°C.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5% → 90% B (Linear Ramp)

    • 15-20 min: 90% B (Wash)

    • 20-25 min: 5% B (Re-equilibration)

Key Impurity Markers:

  • RRT 0.85: 6-Chloropyridin-3-amine (Unreacted Starting Material).

  • RRT 1.10: 6-[(1-Methylpiperidin-4-yl)oxy]-3-nitropyridine (Intermediate).

  • RRT 1.25: Bis-alkylated side product (Process specific).

Elemental Analysis (Combustion)

Objective: Verify bulk purity and salt stoichiometry.

  • Sample Prep: Dry 10 mg of sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Weighing: Weigh 2.0 ± 0.1 mg into a tin capsule using a microbalance (readability 0.001 mg).

  • Combustion: Flash combustion at 975°C with Tungsten (VI) oxide catalyst.

  • Calibration: Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the primary standard.

  • Validation: Run a check standard (e.g., Sulfanilamide) every 10 samples.

Visualizing the Workflow

Diagram 1: Synthesis & Impurity Fate Mapping

This diagram illustrates the critical control points where impurities are introduced and how they impact the final quality.

SynthesisPath SM1 6-Chloropyridin-3-amine (Starting Material) Step1 Step 1: SNAr Coupling (NaH, DMF, 80°C) SM1->Step1 SM2 1-Methylpiperidin-4-ol SM2->Step1 Inter Intermediate: Nitro-Precursor Step1->Inter ImpA Impurity A: Unreacted SM1 Step1->ImpA Side Reaction Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Crude Crude Product (Purity: ~85-90%) Step2->Crude ImpB Impurity B: Nitro-Precursor (Incomplete Red.) Step2->ImpB Incomplete Rxn Purify Purification: Recrystallization (EtOAc/Hex) Crude->Purify Removes Pd & Salts Crude->ImpA Removed Crude->ImpB Removed Final Final Product: 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine (>99.5%) Purify->Final ImpA->Crude ImpB->Crude

Caption: Synthesis workflow highlighting critical impurity introduction points (Impurity A & B) and their removal via purification.

Diagram 2: Analytical Decision Tree

A self-validating logic flow for accepting or rejecting a batch based on analytical data.

DecisionTree Start Batch Received Visual Visual Inspection: White/Off-White? Start->Visual HPLC HPLC Purity > 99.0%? Visual->HPLC Yes Fail REJECT / REWORK Visual->Fail No (Dark/Oily) EA Elemental Analysis ± 0.4%? HPLC->EA Yes Rework Recrystallize (Isopropanol/HCl) HPLC->Rework No (<99%) NMR 1H NMR: No Solvent Peaks? EA->NMR Yes EA->Rework No (Salt/Solvent) Pass RELEASE BATCH (Pharma Grade) NMR->Pass Yes NMR->Rework No Rework->Visual Retest

Caption: Analytical decision matrix ensuring only material meeting strict specifications is released for downstream synthesis.

References

  • Marsilje, T. H., et al. (2013). "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690. Link

  • United States Pharmacopeia (USP). General Chapter <233> "Elemental Impurities—Procedures."[4] Link

  • European Medicines Agency (EMA). "Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents." Link

  • Thermo Fisher Scientific. "Simultaneous Determination of Aromatic Amines and Pyridines in Soil/Solvents using HPLC." Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine

This document provides essential procedural guidance for the safe and compliant disposal of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine. As a compound combining the structural features of both aminopyridine and piperi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine. As a compound combining the structural features of both aminopyridine and piperidine moieties, it necessitates a conservative and rigorous approach to waste management. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory adherence.

The causality behind these protocols is grounded in the potential hazards associated with the compound's structural analogues. Aminopyridines are known for their acute toxicity, while piperidine derivatives can be flammable and corrosive[1][2][3]. Therefore, 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine must be treated as hazardous waste, demanding meticulous handling from the point of generation to final disposal.

Hazard Assessment and Regulatory Framework

Before handling, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, its constituent parts provide a strong indication of its hazard profile.

  • Aminopyridine Moiety : Compounds like 2-aminopyridine and 4-aminopyridine are classified as toxic if swallowed, fatal in contact with skin, and irritants for skin, eyes, and the respiratory system[2][3][4][5][6].

  • Piperidine Moiety : Piperidine is a flammable and corrosive substance that can cause severe burns[1][7][8].

Consequently, all waste containing this compound, including pure substance, solutions, and contaminated labware, is subject to hazardous waste regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA)[9][10][11]. It is the legal obligation of the waste generator—the laboratory—to perform a hazardous waste determination and manage the waste accordingly[12]. Always consult your institution's Environmental Health & Safety (EHS) department for specific local and state requirements that may supplement these federal mandates.

Data Summary: Profile of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine
PropertyDetailsReference
Chemical Name 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-aminePubChem
Molecular Formula C11H17N3O[13]
Predicted Hazards Toxic if swallowed, Harmful/Fatal in contact with skin, Causes skin and eye irritation/damage, May cause respiratory irritation.[2][4][5]
Primary Disposal Route Licensed Hazardous Waste Contractor[4][5][14]
Incompatible Materials Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides.[2][3][14]

Safety First: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe chemical handling is a multi-layered approach to risk mitigation, starting with engineering controls and culminating in the correct use of PPE.

Hierarchy of Safety Controls

cluster_0 Hierarchy of Controls A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Chemical Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: The hierarchy of controls prioritizes risk management strategies.

  • Engineering Controls : All handling and preparation for disposal of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine must be conducted within a certified chemical fume hood[14][15][16]. This is the most critical step in preventing inhalation exposure. Ensure the fume hood has adequate airflow and is functioning correctly before beginning work.

  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound:

    • Eye Protection : Chemical safety goggles or a full-face shield are required to protect against splashes[2][15].

    • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for pyridine derivatives[17]. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contact.

    • Body Protection : A lab coat must be worn to protect against skin exposure[15]. Ensure it is fully buttoned.

    • Respiratory Protection : While working in a fume hood should provide adequate protection, a NIOSH-approved respirator may be required for spill cleanup or if engineering controls are insufficient[15][16]. Consult your EHS department for specific respirator requirements.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is crucial for safety and compliance. This protocol treats the compound and all associated materials as hazardous waste.

A 1. Waste Generation B 2. Don Full PPE A->B C 3. Segregate Waste (Keep away from acids, oxidizers) B->C D 4. Select & Label Container ('Hazardous Waste', Chemical Name, Date) C->D E 5. Transfer Waste to Container (Inside a fume hood) D->E F 6. Securely Close Container E->F G 7. Store in Designated Satellite Accumulation Area F->G H 8. Contact EHS/Waste Vendor for Pickup G->H I 9. Complete Waste Manifest/Log H->I

Caption: Standard workflow for hazardous chemical waste disposal.

Step 1: Waste Segregation

Immediately upon generation, designate the waste as hazardous. It is critical to segregate this waste stream from incompatible materials, particularly strong acids and oxidizing agents, to prevent dangerous chemical reactions[9][14].

Step 2: Containerization and Labeling
  • Select an Appropriate Container : Use a chemically compatible container, preferably plastic, that is in good condition and has a secure, leak-proof lid[9][10][18].

  • Proper Labeling : The container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"[14].

    • The full chemical name: "6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine"[14].

    • The date waste was first added to the container.

Step 3: Satellite Accumulation

Store the sealed waste container in a designated Satellite Accumulation Area, which must be at or near the point of generation and under the control of laboratory personnel[9][12]. This area should have secondary containment (such as a spill tray) to capture any potential leaks[9]. Adhere strictly to institutional and regulatory limits on the volume of waste and the accumulation time allowed in these areas[12].

Step 4: Disposal of Contaminated Materials

Any item that comes into direct contact with 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine is also considered hazardous waste. This includes:

  • Gloves, weigh paper, and pipette tips.

  • Spill cleanup debris.

  • Solvent rinses from cleaning glassware.

Collect these materials in a separate, clearly labeled solid hazardous waste container.

Step 5: Decontamination of Empty Containers

Empty containers that held the pure compound must be treated as hazardous waste unless properly decontaminated[14]. The standard procedure is to triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). Crucially, the first rinsate and subsequent rinses must be collected and disposed of as liquid hazardous waste [14].

Step 6: Final Disposal

Contact your institution's EHS department or approved hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container[5][14]. Do not mix different waste streams in the same container unless explicitly permitted by your EHS office[4]. The final disposal will likely involve incineration at a licensed facility capable of handling toxic chemical waste[19][20].

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is vital to mitigate exposure and contamination.

Spill Response Protocol
  • Alert & Evacuate : Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if you feel unwell.

  • Ventilate : Ensure the area is well-ventilated, keeping the fume hood running.

  • Don PPE : Before attempting cleanup, don the appropriate PPE as described in Section 2, including respiratory protection if necessary.

  • Contain : For solid spills, carefully sweep up the material, avoiding dust generation[14]. For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit to contain the spill[17].

  • Collect : Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container[1][14].

  • Decontaminate : Clean the spill area with a suitable solvent and soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department, regardless of size.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
  • SAFETY DATA SHEET for 2-amino-6-methylpyridine. Sigma-Aldrich.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Proper Disposal of 6-Methoxy-2-nitropyridin-3-amine: A Guide for Laboratory Professionals. Benchchem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • Piperidine - SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • Piperidine - SAFETY DATA SHEET. BLD Pharm.
  • Material Safety Data Sheet for 4-Aminopyridine. Fisher Scientific.
  • MATERIAL SAFETY DATA SHEETS PIPERIDINE. Cleanchem Laboratories.
  • 2-AMINOPYRIDINE HAZARD SUMMARY. NJ.gov.
  • SAFETY DATA SHEET for 2-Cyano-6-methylpyridine. TCI Chemicals.
  • SAFETY DATA SHEET for 4-Aminopyridine. Fisher Scientific.
  • PYRIDINE SAFETY DATA SHEET. Chemwatch.
  • NIOSH/OSHA Draft Technical Standard and Supporting Documentation for 2-AMINOPYRIDINE. CDC Stacks.
  • MSDS Name: 2-AMINO PYRIDINE. Alkali Metals.
  • SAFETY DATA SHEET for 4-Aminopyridine. Chem Service.
  • SAFETY DATA SHEET for 4-Aminopyridine. Sigma-Aldrich.
  • 6-[(1-methylpiperidin-4-yl)oxy]pyridin-3-amine. PubChem.
  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.

Sources

Handling

Personal protective equipment for handling 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine

Field Safety Bulletin: Handling Protocols for 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine Part 1: Executive Safety Architecture The Core Directive: 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine (CAS 1227606-28-7) is...

Author: BenchChem Technical Support Team. Date: February 2026

Field Safety Bulletin: Handling Protocols for 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine

Part 1: Executive Safety Architecture

The Core Directive: 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine (CAS 1227606-28-7) is a pharmaceutical building block combining two biologically active pharmacophores: an aminopyridine and a N-methylpiperidine .

In the absence of a compound-specific Occupational Exposure Limit (OEL), you must apply Control Banding Level 3 (OEB 3) protocols. This default classification assumes the compound is Toxic if Swallowed/Absorbed and a Severe Irritant , derived from the known toxicology of aminopyridines (neurotoxicity risks) and piperidines (caustic/irritant properties).

Structural Hazard Analysis (The "Why"):

  • Aminopyridine Moiety: Structurally analogous to 4-aminopyridine (a potassium channel blocker). This motif suggests potential neurotoxic effects and high acute toxicity via oral and dermal routes.

  • Basic Ether Linkage: The molecule is significantly basic. Upon contact with mucous membranes (eyes/lungs), it will protonate, potentially causing severe irritation or corneal damage.

  • Lipophilicity: The methyl-piperidine group increases lipid solubility, facilitating rapid dermal absorption. Standard latex gloves are insufficient.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for handling quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Justification (Causality)
Respiratory Primary: Fume Hood (Face velocity 100 fpm).Secondary: N95 (minimum) or P100 respirator if outside hood.The solid powder is likely static-prone and easily aerosolized. Inhalation allows direct access to the bloodstream, bypassing first-pass metabolism.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thickness).Protocol: Inspect outer glove every 15 mins.Permeation Risk: Lipophilic amines can permeate thin nitrile. The "double layer" creates a breakthrough buffer. Do NOT use Latex (poor amine resistance).
Ocular Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient for powders.Basic amines can cause irreversible corneal opacity. Goggles seal against airborne dust that safety glasses allow to bypass.
Body Tyvek® Lab Coat/Sleeve Covers (Closed cuff).Cotton lab coats absorb and hold powders against the skin. Tyvek repels particulates and prevents "wicking" of spills.

Part 3: Operational Protocol (The Critical Path)

The highest risk of exposure occurs during weighing and transfer , where the solid state is manipulated.

A. The "Static-Neutral" Weighing Procedure

Dry amine powders are notoriously static-charged. They will "jump" from spatulas, contaminating the balance and user.

  • Engineering Setup: Place the analytical balance inside the fume hood. Use a static eliminator (ionizing gun or bar) on the vessel before transfer.

  • The "Coffin" Technique:

    • Never weigh directly into a flask.

    • Weigh into a disposable weighing boat or glass vial.

    • Close the vial/boat (using a secondary container or foil) before removing it from the balance draft shield.

  • Solvent Addition: Add solvent to the solid immediately. Once in solution, the inhalation risk drops significantly (though splash risk remains).

B. Decontamination & Spill Response

Crucial Warning: Do NOT use bleach (sodium hypochlorite) to clean up amine spills.

  • Reasoning: Mixing bleach with primary/secondary amines can generate chloramines , which are toxic and explosive gases.

Correct Decon Protocol:

  • Absorb: Cover liquid spills with vermiculite or chem-pads.

  • Neutralize: Wipe surfaces with a 1% Acetic Acid solution (converts the free base amine to a water-soluble, non-volatile salt).

  • Clean: Follow with a soap/water wash to remove the salt residue.

Part 4: Visualizing the Safety Workflow

The following diagram outlines the logical decision tree for handling this compound, ensuring no step is skipped.

SafetyProtocol Start Start: Handling Request (CAS 1227606-28-7) PPE_Check PPE Verification: Double Nitrile + Goggles + Tyvek Start->PPE_Check Form_Check Physical State? PPE_Check->Form_Check Solid Solid / Powder Form_Check->Solid High Risk Solution Solution / Oil Form_Check->Solution Lower Risk Engineering Engineering Control: Fume Hood + Static Ionizer Solid->Engineering Reaction Reaction Setup Solution->Reaction Weighing Weighing Protocol: Closed Transfer / Draft Shield Engineering->Weighing Dissolution Immediate Dissolution (Reduce Dust Hazard) Weighing->Dissolution Dissolution->Reaction Decon Decontamination: 1% Acetic Acid Wash (NO BLEACH) Reaction->Decon

Figure 1: Operational safety logic flow for handling 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine, emphasizing the critical path for solid handling.

Part 5: Disposal & Environmental Stewardship

This compound contains a pyridine ring, making it resistant to biodegradation.

  • Segregation: Do not mix with acidic waste streams initially (exothermic neutralization risk). Collect in a dedicated "Basic Organic" waste container.

  • Destruction: The only acceptable disposal method is High-Temperature Incineration equipped with a scrubber (to handle Nitrogen Oxide (NOx) emissions).

  • Container Rinse: Triple rinse empty containers with methanol. Treat the rinsate as hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53307908 (Related Aminopyridine Structures). PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. ECHA. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine
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6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine
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